4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Description
BenchChem offers high-quality 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(8-bromo-1,7-naphthyridin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFIIGJRIOKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Br)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632559 | |
| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207279-31-0 | |
| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (CAS 207279-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, represents a privileged structure in modern medicinal chemistry. Derivatives of this core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, cardiotonic, and anticholinergic effects. Of particular note is the emergence of 6,8-disubstituted 1,7-naphthyridines as a novel class of potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). This enzyme plays a critical role in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
This technical guide provides a comprehensive overview of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid, a key intermediate in the synthesis of these advanced PDE4D inhibitors. While specific experimental data for this compound is not extensively available in public literature, this guide, grounded in established chemical principles and analogous syntheses, offers a detailed exploration of its properties, a robust proposed synthetic protocol, and essential safety and handling information.
Physicochemical and Spectroscopic Properties
Precise experimental data for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is not readily found in peer-reviewed literature. However, based on its structure, we can predict its key physicochemical and spectroscopic characteristics.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₉BrN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 329.15 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for polycyclic aromatic compounds. |
| Melting Point | >250 °C (with decomposition) | The rigid, planar structure and potential for intermolecular hydrogen bonding suggest a high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The carboxylic acid moiety provides some polarity, but the large aromatic system dominates, leading to poor aqueous solubility. |
| pKa | ~4-5 | The benzoic acid proton is expected to have a pKa in the typical range for aromatic carboxylic acids. |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be complex, with signals in the aromatic region (7.0-9.5 ppm). The protons on the naphthyridine core will likely appear as doublets and singlets, with their chemical shifts influenced by the bromine and benzoic acid substituents. The protons on the benzoic acid ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR: The carbon NMR spectrum will show 15 distinct signals in the aromatic region (110-170 ppm), including the carbonyl carbon of the carboxylic acid, which is expected to be the most downfield signal.
-
Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (1600-1450 cm⁻¹), and the C-Br stretch (in the fingerprint region).
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).
Proposed Synthesis and Mechanism
The synthesis of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid can be achieved through a multi-step sequence, leveraging palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis. The following protocol is based on the successful synthesis of a closely related 6,8-disubstituted 1,7-naphthyridine derivative described by Hersperger et al. (2002).
Illustrative Synthetic Workflow:
Key reactive sites and potential transformations.
The bromine atom at the 8-position is the most versatile handle for further functionalization. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.
The carboxylic acid group can be converted to amides or esters using standard coupling or esterification conditions. This allows for the exploration of how modifications at this position affect the compound's pharmacokinetic and pharmacodynamic properties.
Safety, Handling, and Storage
As a laboratory chemical with limited publicly available toxicological data, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Rinse mouth with water and seek medical advice.
-
Conclusion
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent PDE4D inhibitors. While specific experimental data for this compound remains scarce, this technical guide provides a robust framework for its synthesis, predicted properties, and safe handling based on established chemical principles and the study of analogous structures. The strategic placement of the bromo and carboxylic acid functionalities offers multiple avenues for further chemical modification, making it a key intermediate for the development of novel therapeutics targeting inflammatory and other diseases.
References
-
Hersperger, R., et al. (2002). Synthesis of 4-(8-benzoo[1][2][3]xadiazol-5-yl-n[1][4]aphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(2), 233-235. [Link]
-
PubChem. (n.d.). Benzoic acid. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzoic Acid.
- Fisher Scientific. (n.d.).
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(8-Bromo-[1,7]naphthyridin-6-yl)-benzoic acid | 207279-31-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Advanced Safety & Handling Protocol: 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Executive Summary & Chemical Identity
Context: 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is a complex heterocyclic scaffold, likely utilized as an intermediate in the synthesis of kinase inhibitors (e.g., SHP2, PI3K) or antimicrobial agents. As a research-grade compound often lacking a fully validated commercial Safety Data Sheet (SDS), this guide applies the Precautionary Principle , utilizing Structure-Activity Relationships (SAR) and Occupational Exposure Banding (OEB) to establish safety protocols.
Chemical Identification
| Property | Value / Description |
| Chemical Name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid |
| Molecular Formula | C₁₅H₉BrN₂O₂ |
| Molecular Weight | ~329.15 g/mol |
| Projected CAS | Not generically indexed (Treat as Novel) |
| Structural Features | 1,7-Naphthyridine core (nitrogen heterocycle), Bromine substituent (heavy halogen), Benzoic acid moiety (acidic functionality).[1][2][3][4][5][6][7] |
| Physical State | Solid (Likely off-white to yellow crystalline powder). |
Hazard Identification & Occupational Exposure Banding
Scientist's Note: In the absence of specific toxicological data (LD50, Ames test), we must categorize this compound based on its functional groups. The naphthyridine core is biologically active (frequently targeting DNA or enzymes), and the benzoic acid moiety presents acidity risks.
GHS Classification (Predictive)
Based on Regulation (EC) No 1272/2008 (CLP) and OSHA 29 CFR 1910.1200.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation (Acidic moiety).
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
-
Germ Cell Mutagenicity (Suspected - Category 2): H341 - Suspected of causing genetic defects (Due to planar heterocyclic structure capable of DNA intercalation).
Occupational Exposure Banding (OEB)
Since no Occupational Exposure Limit (OEL) exists, we assign a Default Band 3 (10–100 µg/m³) .
-
Rationale: The presence of a halogenated nitrogen heterocycle suggests high potency. Until biological data proves otherwise, handle as a potent compound.
Risk Assessment Logic (Visualization)
The following diagram outlines the decision matrix for handling this specific NCE, moving from structure analysis to PPE selection.
Figure 1: Predictive Hazard Assessment Workflow for Naphthyridine Derivatives.
Exposure Controls & Personal Protection
Core Directive: Trustworthiness in this protocol relies on "Redundancy." Never rely on a single barrier.
Engineering Controls
-
Primary: All open handling of powder must occur inside a Certified Chemical Fume Hood or a Powder Containment Enclosure .
-
Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s.
-
HEPA Filtration: If handling >1 gram, use a HEPA-filtered enclosure to prevent duct contamination.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Requirement | Enhanced Requirement (For Solutions >10mM or >1g Solid) |
| Respiratory | N95 (if outside hood - discouraged) | P100/HEPA Half-mask or PAPR if dust generation is likely. |
| Hands | Nitrile Gloves (Min 0.11mm) | Double Gloving: Inner Latex/Nitrile + Outer Nitrile (Long Cuff). Change outer gloves every 30 mins. |
| Eyes | Chemical Safety Goggles | Face Shield + Goggles (if risk of splashing acidic solution). |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Disposable Lab Coat or Sleeve Covers. |
Physicochemical Properties & Stability
Derived from computational predictions for C₁₅H₉BrN₂O₂.
-
Solubility:
-
Water: Low (< 0.1 mg/mL).
-
DMSO: High (likely > 20 mg/mL).
-
Methanol: Moderate.
-
-
Acidity (pKa): The benzoic acid proton typically has a pKa of ~4.2. This makes the compound soluble in basic aqueous buffers (pH > 8).
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents. Light sensitivity is possible due to the extended conjugation of the naphthyridine system; store in amber vials.
Emergency Response Protocols
Self-Validating System: The response logic below dictates that neutralization must occur before disposal to prevent downstream reactivity.
Spill Cleanup Logic
-
Evacuate: Isolate the area (10-meter radius).
-
PPE Up: Don P100 respirator and double gloves.
-
Contain: Cover spill with a Dry Absorbent Pad (do not use water initially, as it may spread the hydrophobic powder).
-
Neutralize: Since it is an acid, apply a weak base (Sodium Carbonate or Bicarbonate solution) gently to the pad-covered area to neutralize residues.
-
Collect: Scoop into a hazardous waste container labeled "Halogenated Organic Solid."
First Aid
-
Eye Contact: Flush with water for 15 minutes.[7][9] Critical: Lift eyelids to remove trapped particles. The acidic nature can cause corneal opacity if untreated.
-
Skin Contact: Wash with soap and water.[6][7][9][10][11] Do not use ethanol (may increase transdermal absorption of the brominated core).
Emergency Workflow Diagram
Figure 2: Emergency Spill Response Decision Matrix.
Handling & Synthesis Considerations
Expert Insight: The bromine atom at position 8 is a "handle" for further functionalization (e.g., Suzuki-Miyaura coupling). When performing palladium-catalyzed cross-couplings with this molecule:
-
Metal Scavenging: Naphthyridines can chelate metals. Ensure thorough workup (e.g., using SiliaMetS® scavengers) to remove Pd residues, as the nitrogen lone pairs may retain toxic metals.
-
Dust Hazard: The carboxylic acid group increases hydrogen bonding, often leading to fine, electrostatic powders. Use an antistatic gun or ionizer when weighing.
References
-
PubChem. (2023). Compound Summary: Naphthyridine Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria.[5][Link]
-
SafeWork Australia. (2023). Occupational Exposure Banding for Novel Chemicals.[Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(8-Bromo-[1,7]naphthyridin-6-yl)-benzoic acid | 207279-31-0 [m.chemicalbook.com]
- 4. 8-BROMO-1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. gestis-database.dguv.de [gestis-database.dguv.de]
- 6. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. recsupply.com [recsupply.com]
Introduction: The Naphthyridine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Bioactivity of Naphthyridin-6-yl Benzoic Acid Analogs
The naphthyridine nucleus, a heterocyclic system composed of two fused pyridine rings, represents a "privileged scaffold" in drug discovery.[1] Its structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse substitutions have made it a cornerstone for the development of therapeutic agents across a wide range of diseases.[2][3] Naphthyridine isomers exist based on the position of the nitrogen atoms, with each isomeric core offering a unique three-dimensional arrangement for molecular interactions.[4] Among these, analogs featuring a benzoic acid moiety attached to the 6-position of the naphthyridine core have emerged as a particularly fruitful area of investigation, demonstrating significant potential as modulators of key biological pathways implicated in cancer, inflammation, and infectious diseases.[5][6][7]
This guide provides a comprehensive technical overview of the bioactivity of naphthyridin-6-yl benzoic acid analogs, synthesizing insights from medicinal chemistry, pharmacology, and clinical research. We will explore their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation, offering a resource for researchers and drug development professionals dedicated to advancing this promising class of compounds.
Synthetic Strategies for Naphthyridin-6-yl Benzoic Acid Analogs
The construction of the naphthyridine core is a critical step in the synthesis of these analogs. A common and effective strategy involves a multi-step sequence that builds the heterocyclic system before coupling it to the benzoic acid component. While specific routes vary depending on the desired substitution pattern, a generalized approach can be outlined.
Generalized Synthetic Protocol
-
Formation of the Naphthyridine Core: The synthesis often begins with appropriately substituted pyridine or quinoline precursors. For instance, a Friedländer annulation or a similar condensation reaction can be employed to construct the fused bicyclic naphthyridine system.
-
Halogenation of the Core: To enable subsequent coupling reactions, a key position on the naphthyridine ring (e.g., C6) is typically halogenated, often using reagents like phosphorus oxybromide (POBr₃) to create a reactive bromide intermediate.[8]
-
Suzuki or Buchwald-Hartwig Coupling: The halogenated naphthyridine is then coupled with a boronic acid or ester derivative of the desired benzoic acid moiety. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for forming the critical carbon-carbon bond between the two aromatic systems.[8]
-
Final Modification and Purification: Subsequent steps may involve the modification of functional groups on either the naphthyridine or benzoic acid rings to explore structure-activity relationships. The final compound is then purified, typically using column chromatography or preparative HPLC, and its structure is confirmed by spectroscopic methods (NMR, MS).[9]
Caption: Generalized workflow for the synthesis of target analogs.
Mechanism of Action: Targeting Critical Cellular Pathways
Naphthyridin-6-yl benzoic acid analogs exert their biological effects by inhibiting the function of key enzymes involved in cellular signaling, proliferation, and survival. A significant portion of research has focused on their role as kinase inhibitors.[10][11]
Kinase Inhibition: Disrupting Oncogenic Signaling
Many cancers are driven by the aberrant activity of protein kinases. Naphthyridine derivatives have been designed as ATP-competitive inhibitors that occupy the adenosine triphosphate (ATP) binding site of these enzymes, preventing phosphorylation of downstream substrates and thereby blocking signal transduction.
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[12] Analogs such as Torin2, a potent and selective mTOR inhibitor, feature a benzo[h][1][5]naphthyridin-2(1H)-one core.[12][13] By blocking both mTORC1 and mTORC2 complexes, these compounds can halt the progression of various cancers. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for these inhibitors.[12]
-
Other Kinase Targets: This scaffold has proven versatile, leading to the development of inhibitors for other crucial kinases, including Spleen Tyrosine Kinase (SYK), Protein Kinase CK2, and AXL receptor tyrosine kinase.[6][11][14] For example, CX-4945 is a potent, orally bioavailable inhibitor of CK2 that has entered clinical trials for cancer treatment.[6]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Other Mechanisms
Beyond kinase inhibition, these scaffolds have shown activity against other important targets:
-
Phosphodiesterase (PDE) Inhibition: Certain 1,7-naphthyridine analogs are potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), an enzyme involved in inflammatory pathways.[5]
-
Topoisomerase Inhibition: Some 5H-dibenzo[c,h]1,6-naphthyridin-6-ones act as topoisomerase I-targeting anticancer agents, interfering with DNA replication in cancer cells.[15]
-
Antimicrobial Activity: Derivatives of the 1,8-naphthyridine core, such as nalidixic acid and enoxacin, function by inhibiting bacterial DNA gyrase, demonstrating the scaffold's utility in developing anti-infective agents.[4][16]
Quantitative Bioactivity and Structure-Activity Relationships (SAR)
The potency and selectivity of naphthyridin-6-yl benzoic acid analogs are highly dependent on their substitution patterns. Extensive medicinal chemistry campaigns have elucidated key structure-activity relationships (SAR).
| Compound Class/Example | Target | Bioactivity (IC₅₀) | Key Structural Features | Reference |
| Benzo[h][1][5]naphthyridinone | mTOR | 0.25 nM (cellular EC₅₀) | 9-(6-aminopyridin-3-yl) and 1-(3-(trifluoromethyl)phenyl) substitutions enhance potency and selectivity. | [12] |
| 5-(3-chlorophenylamino)benzo[c][1][10]naphthyridine-8-carboxylic acid (CX-4945) | CK2 | 0.38 nM (Kᵢ) | The 8-carboxylic acid is crucial for activity, forming an ionic bridge with Lys68 in the active site. | [6] |
| 4-(8-benzo[5][10][12]oxadiazol-5-yl-[5][11]naphthyridin-6-yl)-benzoic acid | PDE4D | 1.5 nM | The 6,8-disubstituted 1,7-naphthyridine core provides high potency and selectivity for the PDE4D isoform. | [5] |
| 5,7-disubstituted[1][5]naphthyridines | SYK | Varies (nM to µM) | A 7-aryl group and a 5-aminoalkylamino substituent are critical for potent SYK inhibition. | [11] |
| 2-Naphthyl-1,6-naphthyridine | HeLa, HL-60 Cells | 0.7 µM, 0.1 µM | Introduction of a naphthyl ring at the C-2 position significantly enhances cytotoxic activity.[7][17] | [7][17] |
Key SAR Insights
-
Benzoic Acid Moiety: The carboxylic acid group is often a critical pharmacophore, engaging in key hydrogen bonding or ionic interactions within the target's active site.[6] Its position (ortho, meta, para) and the presence of other substituents on the phenyl ring can dramatically influence potency and pharmacokinetic properties.
-
Substitutions on the Naphthyridine Core: Small alkyl or aryl groups at specific positions can enhance binding affinity through hydrophobic interactions. For example, in SYK inhibitors, a 7-aryl group was found to be necessary for high potency.[11]
-
Linker and Heteroatoms: The introduction of heteroatoms (e.g., nitrogen in an aminopyridine substituent) can serve as crucial hydrogen bond acceptors or donors, improving target engagement.[12] The nature of the linker between the core and peripheral groups also modulates activity.
In Vitro Evaluation: A Protocol for Kinase Inhibition Assay
To determine the bioactivity of these compounds, a variety of in vitro assays are employed. A biochemical kinase inhibition assay is a fundamental tool for quantifying the potency of an analog against its target enzyme.
Step-by-Step Protocol: ATP-Competitive Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.
-
Reconstitute the recombinant kinase enzyme and its specific peptide substrate in an appropriate assay buffer.
-
Prepare an ATP solution at a concentration near the Kₘ for the specific kinase.
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the kinase enzyme to all wells and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ATP and peptide substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction using a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This is commonly done using methods like:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. Lower light output indicates higher kinase activity.
-
Fluorescence-based assays (e.g., Z'-LYTE™): Uses a FRET-based peptide substrate that emits a different signal upon phosphorylation.
-
Radiometric assays: Uses ³²P- or ³³P-labeled ATP and measures the incorporation of the radiolabel into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
In Vivo Evaluation and Clinical Landscape
Promising candidates from in vitro screening are advanced to in vivo evaluation. Studies in animal models, such as human tumor xenografts in mice, are essential to assess a compound's efficacy, pharmacokinetics (PK), and safety profile. For example, certain 5H-dibenzo[c,h]1,6-naphthyridin-6-ones and their derivatives have been shown to effectively suppress tumor growth in vivo.[15] Similarly, novel naphthyridine derivatives have demonstrated significant tumor inhibition in xenograft mouse models of KRAS-mutated cancers.[8]
While specific "naphthyridin-6-yl benzoic acid" analogs are in various stages of preclinical development, the broader class of naphthyridine-based inhibitors has seen clinical translation. CX-4945 (Silmitasertib), a benzo[c][1][10]naphthyridine, has been evaluated in multiple clinical trials for various cancers.[6] The success of such compounds validates the therapeutic potential of the naphthyridine scaffold and provides a strong rationale for the continued development of new analogs, including those bearing the benzoic acid moiety. A search of clinical trial registries reveals ongoing studies for various naphthyridine derivatives, highlighting the continued interest in this compound class.[18][19][20]
Conclusion and Future Perspectives
Naphthyridin-6-yl benzoic acid analogs represent a versatile and potent class of bioactive molecules. Their ability to selectively inhibit key enzymes, particularly protein kinases, positions them as promising candidates for the development of new therapies for cancer and other diseases. The well-defined structure-activity relationships provide a clear roadmap for medicinal chemists to optimize potency, selectivity, and drug-like properties.
Future research will likely focus on several key areas:
-
Expanding the Target Space: Applying the scaffold to new and challenging biological targets.
-
Improving Pharmacokinetics: Optimizing ADME (absorption, distribution, metabolism, and excretion) properties to develop orally bioavailable drugs with favorable dosing profiles.
-
Combination Therapies: Evaluating the synergistic potential of these analogs when used in combination with other targeted therapies or immunotherapies.
The foundational knowledge detailed in this guide underscores the significant progress made and highlights the bright future for naphthyridin-6-yl benzoic acid analogs as they advance from the laboratory toward the clinic.
References
-
Hersperger, R., Dawson, J., & Mueller, T. (2002). Synthesis of 4-(8-benzo[5][10][12]oxadiazol-5-yl-[5][11]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(2), 233-235. [Link]
-
Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 993-999. [Link]
-
Cushman, M., Nagarajan, M., & Golebiewski, W. M. (1998). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 41(6), 877-886. [Link]
-
Cież, D., & Gmiński, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3386. [Link]
-
Liu, Q., Wang, J., Kang, S. A., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
-
Sharma, A., Singh, P., & Sharma, P. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry, 27(34), 5764-5790. [Link]
-
Lucas, M. C., Goldstein, D. M., & Dufresne, C. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418. [Link]
-
Liu, Q., Wang, J., Chang, J., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
-
Siddiqui-Jain, A., Drygin, D., Streiner, N., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. [Link]
-
Lee, H. Y., Kim, J. S., & Park, H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3745-3752. [Link]
-
Lee, H. Y., Kim, J. S., & Park, H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korea Science. [Link]
-
Han, H., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Szeliga, J., & Gmiński, J. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 226. [Link]
-
Zeslawska, E., et al. (2023). Synthesis of Novel Benzo[b][1][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1642. [Link]
-
Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
-
Cież, D., & Gmiński, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3386. [Link]
-
Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Archiv der Pharmazie, 348(6), 416-427. [Link]
-
Sharma, A., et al. (2022). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 40(20), 10196-10212. [Link]
-
Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236-8253. [Link]
-
Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Medicinal Chemistry, 5(5), 229-234. [Link]
-
Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238. [Link]
-
Szeliga, J., & Gmiński, J. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 226. [Link]
-
De Lombaerde, S., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(16), 4888. [Link]
-
Prashanth, K. H., et al. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Cancer Growth and Metastasis, 10, 1538404717709513. [Link]
-
Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236-8253. [Link]
-
ClinicalTrials.gov. (2022). A Study of LY3819469 in Participants With Elevated Lipoprotein(a) [Lp(a)]. Identifier: NCT05565742. [Link]
-
Ronson, T., et al. (2017). Synthetic approaches to pallimamine and analogues using direct imine acylation. Organic & Biomolecular Chemistry, 15(3), 578-596. [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 166, 325-337. [Link]
-
ClinicalTrials.gov. Home Page. [Link]
-
Tuchinda, P., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161. [Link]
-
Khan, I., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(6), 664-675. [Link]
-
Al-Ostoot, F. H., et al. (2022). In Vitro and In Vivo Biological Evaluation of Novel 1,4‐Naphthoquinone Derivatives as Potential Anticancer Agents. Chemistry & Biodiversity, 19(11), e202200631. [Link]
-
Academy of Physicians in Clinical Research. Clinical Trials. [Link]
-
Khan, I., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals, 17(10), 1298. [Link]
-
Clinical Trials. (n.d.). [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Clinical Trials | Academy of Physicians in Clinical Research [apcrnet.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov:443]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel PDE4 Inhibitors Utilizing a 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic Acid Scaffold
For distribution to: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Introduction: The Therapeutic Promise of PDE4 Inhibition and the Strategic Role of the 1,7-Naphthyridine Core
Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs with significant therapeutic potential for a range of inflammatory and autoimmune diseases.[1] PDE4, an enzyme prevalent in immune, central nervous system, and respiratory cells, is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical secondary messenger in modulating inflammatory responses.[1][2][3] By inhibiting PDE4, these drugs elevate intracellular cAMP levels, which in turn activates protein kinase A (PKA).[1] This activation leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby mitigating the inflammatory cascade.[1][4] This mechanism of action has led to the development of PDE4 inhibitors for conditions like chronic obstructive pulmonary disease (COPD), psoriatic arthritis, and atopic dermatitis.[2][4]
The 1,7-naphthyridine scaffold has emerged as a privileged structure in the design of potent and selective PDE4 inhibitors.[5][6] Its rigid, planar structure allows for specific interactions within the active site of the PDE4 enzyme. The strategic placement of substituents on this core can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide to the synthesis of novel PDE4 inhibitors using 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid as a key building block, leveraging its versatile functional handles for derivatization.
The PDE4 Signaling Pathway and Point of Intervention
The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and how its inhibition by targeted therapeutics can restore anti-inflammatory responses.
Caption: PDE4 inhibition elevates cAMP, promoting anti-inflammatory gene expression.
Synthetic Strategy: A Modular Approach to Novel PDE4 Inhibitors
Our synthetic approach is centered around the versatile intermediate, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid. This molecule offers two key points for diversification: the 8-bromo position, ideal for introducing a variety of aryl or heteroaryl groups via Suzuki coupling, and the carboxylic acid moiety, which can be readily converted to amides. This modular strategy allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The following diagram outlines the two-stage synthetic route to the target PDE4 inhibitors.
Caption: A two-stage synthetic route to novel PDE4 inhibitors.
Experimental Protocols
Stage 1: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between aryl halides and boronic acids.[7][8] For bromo-naphthyridine substrates, careful selection of the palladium catalyst, ligand, and base is crucial to achieve high yields and minimize side reactions such as protodeboronation.[7][9]
Protocol:
-
To an oven-dried round-bottom flask, add 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.), or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the aryl-substituted 1,7-naphthyridine carboxylic acid intermediate.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | Ensures efficient catalytic cycle.[10] |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Provides solubility for both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |
Stage 2: Amide Bond Formation
Rationale: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[11][12] A variety of coupling reagents are available to activate the carboxylic acid, facilitating its reaction with the amine.[11][] For sterically hindered or electron-deficient amines, more specialized protocols may be necessary.[14]
Protocol:
-
Dissolve the aryl-substituted 1,7-naphthyridine carboxylic acid intermediate (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq.) or EDC (1.2 eq.) in combination with an additive like HOBt (1.2 eq.).
-
Add a tertiary amine base, for example, diisopropylethylamine (DIPEA) (3.0 eq.), to the mixture.
-
Stir the reaction at room temperature for a short period to allow for the activation of the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
| Coupling Reagent | Additive | Base | Key Features |
| HATU | - | DIPEA, TEA | High efficiency, low racemization.[15] |
| EDC | HOBt, HOAt | DIPEA, TEA | Carbodiimide-based, cost-effective.[15] |
| Acyl Chloride | - | Pyridine, TEA | Two-step process, highly reactive intermediate.[][15] |
Characterization of Final Products
The synthesized PDE4 inhibitors should be thoroughly characterized to confirm their identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the final compounds.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.[19]
Concluding Remarks
The synthetic protocols detailed in this application note provide a robust and adaptable framework for the generation of novel PDE4 inhibitors based on the 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid scaffold. The modular nature of this synthetic strategy allows for extensive exploration of the chemical space around the 1,7-naphthyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The successful synthesis and characterization of these compounds will enable further biological evaluation and contribute to the development of new therapeutics for inflammatory and autoimmune diseases.
References
- Patsnap Synapse. (2024, June 21). What are PDE4 inhibitors and how do they work?
- National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors.
- Kumar, R., Khan, M. I., Panwar, A., Vashist, B., & Kumar, A. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs).
- Wikipedia. (n.d.). PDE4 inhibitor.
- BOC Sciences. (2024, March 29).
- ACS Publications. (n.d.). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2018, October 17).
- PubMed. (2015, September 10). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD).
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (n.d.). Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C...
- National Center for Biotechnology Inform
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- National Center for Biotechnology Information. (n.d.). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors.
- Wikipedia. (n.d.). Apremilast.
- ResearchGate. (n.d.). PDE4DIs with pyridazinone and naphthyridine scaffolds. The pyridazinone...
- Patsnap Synapse. (2024, July 17).
- PubMed. (n.d.). [Pharmacological profile of roflumilast].
- MedKoo Biosciences. (n.d.). Apremilast Synthetic Routes.
- Otezla® (apremilast) HCP. (n.d.). Mechanism of Action (MOA).
- MedKoo Biosciences. (n.d.). Roflumilast Synthetic Routes.
-
PubMed. (2002, January 21). Synthesis of 4-(8-benzo[1][2][]oxadiazol-5-yl-[1][4]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.).
- La Trobe University. (n.d.).
- DALIRESP® (roflumilast). (n.d.). Mechanism of Action | For HCPs.
- ResearchGate. (n.d.). The synthesis of a selective PDE4/TNFα inhibitor.
- (n.d.). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.
- Benchchem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- National Center for Biotechnology Information. (n.d.).
- (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
-
ChemicalBook. (n.d.). 4-(8-Bromo-[1][4]naphthyridin-6-yl)-benzoic acid | 207279-31-0.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromo-naphthyridines.
- ResearchGate. (2019, April 16). (PDF)
- PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- ChemRxiv. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling?
- National Center for Biotechnology Information. (2021, November 17).
- The Royal Society of Chemistry. (n.d.).
- PubMed Central. (n.d.). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors.
- gsrs. (n.d.). 4-(8-(3-NITROPHENYL)-1,7-NAPHTHYRIDIN-6-YL)BENZOIC ACID.
- National Center for Biotechnology Information. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
- National Center for Biotechnology Information. (2025, March 7). A PDE4 shortform degrader: a first in isoform‐specific PDE4 inhibition.
- PubMed. (2020, October 8). Advances in the Development of Phosphodiesterase-4 Inhibitors.
Sources
- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]
- 17. latrobe.edu.au [latrobe.edu.au]
- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 8-Bromo-1,7-Naphthyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1,7-Naphthyridine Functionalization
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, appearing in a range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to precisely install diverse substituents onto this core is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions.[1]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 8-bromo-1,7-naphthyridines. We will delve into the mechanistic nuances specific to this electron-deficient, nitrogen-containing heterocycle, offering field-proven insights to overcome common challenges and achieve high-yield, reproducible results.
Mechanistic Considerations and Key Parameter Selection
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The key steps are: 1) oxidative addition of the palladium(0) catalyst to the aryl bromide, 2) transmetalation of the organic moiety from the boronic acid (or its derivative) to the palladium(II) complex, and 3) reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
However, the 1,7-naphthyridine core presents specific challenges. The presence of two Lewis basic nitrogen atoms can lead to coordination with the palladium center, potentially inhibiting or deactivating the catalyst.[3] This necessitates a careful selection of ligands that can both stabilize the catalyst and promote the desired reaction steps while mitigating catalyst poisoning.
The Critical Role of the Catalyst and Ligand System
For electron-deficient and potentially coordinating substrates like 8-bromo-1,7-naphthyridine, standard catalysts such as Pd(PPh₃)₄ may prove sluggish. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are often required to achieve efficient coupling.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to be sterically demanding and highly electron-donating.[4] The steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition of aryl halides. The electron-rich nature of the phosphine increases the electron density on the palladium, facilitating this often rate-limiting step for electron-deficient substrates.[4][5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, enhancing catalyst stability and activity, particularly for challenging substrates.[4] PEPPSI-type precatalysts are a notable example of efficient NHC-palladium systems.[4]
Selecting the Appropriate Base and Solvent
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] The choice of base is often linked to the solvent system and the stability of the substrates.
-
Bases: For nitrogen-containing heterocycles, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[3] K₃PO₄ is often effective for challenging couplings involving nitrogen heterocycles.[3]
-
Solvents: A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water. The choice of solvent can influence reaction rates and substrate solubility.
Visualizing the Catalytic Cycle
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Deep Dive: Strategic Functionalization of the 1,7-Naphthyridine 8-Position
Executive Summary & Strategic Rationale
The 1,7-naphthyridine scaffold is a "privileged structure" in modern drug discovery, forming the core of potent inhibitors for targets such as p38 MAP kinase , PDE4 , and Tpl2 kinase .
The 8-position (adjacent to N7) is electronically unique. It functions as the "
This guide details two distinct workflows:
-
The "Construct & Diversify" Protocol (Recommended): Building the 8-chloro-1,7-naphthyridine intermediate for highly predictable
and cross-coupling reactions. -
The "Late-Stage" Protocol (Exploratory): Direct C-H functionalization via Minisci-type radical addition, best suited for rapid analog generation (SAR exploration).
Reactivity Map & Decision Logic
The following diagram illustrates the critical pathways for accessing 8-substituted derivatives. Note the divergence between de novo synthesis and direct functionalization.
Figure 1: Strategic decision tree for 8-position functionalization. Route A provides regiochemical certainty, while Route B offers speed at the cost of purification.
Protocol A: The "Gold Standard" (via 8-Chloro Intermediate)
This route is the industry standard for generating libraries of 8-substituted 1,7-naphthyridines. It relies on the high electrophilicity of the 8-chloro substituent, which is activated by the adjacent N7 nitrogen.
Phase 1: Synthesis of 8-Chloro-1,7-Naphthyridine
Rationale: Direct chlorination of the parent heterocycle is difficult. We utilize the lactam tautomer (8-hydroxy) generated from a pyridine precursor.
Step-by-Step Protocol:
-
Starting Material: Begin with 2-chloro-3-aminopyridine .
-
Formylation: React with formic acid/acetic anhydride or ethyl formate to generate the formamide.
-
Cyclization (Heck/Friedländer-type):
-
Chlorination:
-
Reagent: Phosphorus oxychloride (
) (Neat or in Toluene). -
Additive: Catalytic DMF (Vilsmeier-Haack activation).
-
Conditions: Heat to 100°C for 2-4 hours.
-
Workup: Carefully quench into ice/NaHCO3 (Exothermic!). Extract with DCM.
-
Yield: Typically 60-80%.
-
Phase 2: Nucleophilic Aromatic Substitution ( )
Scope: Amines (primary/secondary), Alkoxides, Thiols.
| Parameter | Standard Condition | Notes |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents stabilize the Meisenheimer complex. |
| Base | Cesium carbonate often improves yields for weaker nucleophiles. | |
| Temperature | 80°C - 120°C | Microwave irradiation (140°C, 20 min) is highly effective. |
| Stoichiometry | 1.0 eq Ar-Cl : 1.2-1.5 eq Nucleophile | Excess nucleophile drives the reaction to completion. |
Protocol:
-
Dissolve 8-chloro-1,7-naphthyridine (1.0 mmol) in dry DMSO (3 mL).
-
Add the amine (1.2 mmol) and
(2.0 mmol). -
Heat to 100°C. Monitor by LCMS (Product M+1 will replace Cl isotope pattern).
-
Purification: Pour into water. If solid precipitates, filter.[3][9] If not, extract with EtOAc.
Phase 3: Palladium-Catalyzed Cross-Coupling
Scope: Aryl, Heteroaryl, Vinyl groups (Suzuki-Miyaura).
Protocol:
-
Catalyst System:
(5 mol%) is robust. For sterically hindered boronic acids, use XPhos Pd G3 . -
Solvent: 1,4-Dioxane/Water (4:1).
-
Base:
(2.0 M aq) or . -
Procedure: Degas solvents with
. Combine 8-chloro-1,7-naphthyridine (1.0 eq), Boronic acid (1.5 eq), Base (3.0 eq), and Catalyst. Heat at 90°C for 4-12 h.
Protocol B: Late-Stage C-H Functionalization (Minisci)
Context: When the 1,7-naphthyridine core is already built (or purchased) and you need to introduce alkyl groups (methyl, ethyl, isopropyl, cyclobutyl) at position 8.
Critical Scientific Insight (Regioselectivity): The Minisci reaction involves the attack of a nucleophilic alkyl radical on a protonated (electron-deficient) heterocycle.[8]
-
Site 1: C8 (alpha to N7).
-
Site 2: C2 (alpha to N1).
-
Outcome: In 1,7-naphthyridine, N7 is generally more basic (isoquinoline-like, pKa ~5.4) than N1 (quinoline-like, pKa ~4.9). Protonation often occurs preferentially at N7, activating C8. However, C2 is also highly reactive. Expect a mixture (e.g., 2:1 to 1:1 ratio of C8:C2) unless C2 is blocked.
Minisci Protocol (Ag/Persulfate Method):
-
Substrate: 1,7-Naphthyridine (0.5 mmol).
-
Solvent:
: Water (1:1) biphasic system (2 mL).[5] -
Acid: Trifluoroacetic acid (TFA) (2.0 eq) - Essential for protonation.
-
Radical Source: Carboxylic acid (e.g., Pivalic acid for t-Bu) (3.0 eq).
-
Oxidant: Ammonium Persulfate
(3.0 eq). -
Catalyst:
(0.2 eq). -
Procedure:
-
Dissolve substrate and acid in the solvent.[10]
-
Add
and Carboxylic Acid. -
Heat to 40-50°C.
-
Add Persulfate solution dropwise over 30 mins (controls radical concentration).
-
Evolution of
indicates reaction progress.
-
-
Workup: Basify with NaOH (to pH > 10), extract with DCM.
-
Separation: Isomers must be separated by Flash Chromatography (C8 isomers are typically less polar than C2 isomers, but this varies).
Troubleshooting & Critical Parameters
| Issue | Root Cause | Solution |
| Low Yield in | Hydrolysis of Cl to OH | Ensure solvents are anhydrous. Avoid hydroxide bases; use Carbonates or organic bases (DIPEA). |
| N-Oxidation at Wrong Site | Preference for N1 vs N7 | Avoid direct N-oxidation for C8 functionalization. The N1-oxide is often the major product (or a complex mixture), leading to C2 functionalization upon rearrangement. Stick to the 8-chloro route. |
| Minisci: Poor Selectivity | Competing C2/C8 activation | Use photoredox conditions (Ir/Ru catalysts) which often show different selectivity profiles than thermal Ag+ conditions. Alternatively, block C2 with a removable group (e.g., Cl) if possible. |
| Incomplete Chlorination | Poor solubility of Lactam | Use PhNMe2 (N,N-dimethylaniline) as a catalyst/solvent additive in the |
References
-
Synthesis of 8-Chloro-1,7-naphthyridine (Patent/Industrial Route)
-
Biological Relevance & N-Oxide Inhibitors
- Lumeras, W., et al. "1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry, 2011.
-
General Reactivity of 1,7-Naphthyridines
- BenchChem Technical Guide: "The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile."
-
Minisci Reaction on Heterocycles (General Scope)
- Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med. Chem. Commun., 2011.
-
De Novo Synthesis via Pyridylacetonitriles
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcps.org [ijcps.org]
Scalable synthesis routes for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Application Note & Protocol
Scalable Synthesis Routes for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of biological activities.[1] Derivatives have shown promise as kinase inhibitors for treating conditions like rheumatoid arthritis and as potential antitumor and antiparasitic agents.[1] The title compound, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid, is a crucial bifunctional building block. Its structure incorporates a reactive bromine atom at the C8 position, ideal for further diversification via cross-coupling reactions, and a benzoic acid moiety at the C6 position, which can serve as a handle for amide bond formation or as a key pharmacophoric element.
The development of a robust, efficient, and scalable synthesis for this intermediate is paramount for its application in drug discovery pipelines, enabling the production of gram-to-kilogram quantities required for extensive preclinical and clinical studies. This document provides a detailed examination of viable synthetic strategies, culminating in a recommended, step-by-step protocol optimized for scalability and reproducibility.
Strategic Analysis of Synthetic Routes
A thorough retrosynthetic analysis reveals two primary strategies for constructing the target molecule. The key decision point is the timing and method of forming the core naphthyridine ring system relative to the installation of the benzoic acid moiety.
Strategy A: Late-Stage Arylation via Palladium-Catalyzed Cross-Coupling
This strategy is predicated on the initial construction of a di-halogenated 1,7-naphthyridine core. This key intermediate, 8-Bromo-6-chloro-1,7-naphthyridine , offers two distinct electrophilic sites. The differential reactivity of the C-Cl bond versus the C-Br bond in palladium-catalyzed reactions allows for a selective Suzuki-Miyaura coupling at the C6 position. This modular approach is highly advantageous for scalability due to the well-understood, reliable, and tolerant nature of Suzuki reactions.[2][3]
Strategy B: Ring Formation via Friedländer Annulation
The Friedländer synthesis is a classic and powerful method for constructing naphthyridine rings by condensing an ortho-aminopyridine aldehyde with a compound containing an α-methylene group.[4][5] In this approach, a functionalized 3-aminopyridine-4-carboxaldehyde would react with a 4-acetylbenzoic acid derivative. While direct, this route's scalability can be hampered by the availability and stability of the requisite substituted pyridine starting material. Furthermore, optimizing the condensation for high yields on a large scale can present challenges.[6][7]
Selected Strategy: The Suzuki Coupling Approach
For this guide, Strategy A is selected as the most robust and scalable pathway. Its key advantages are:
-
Modularity: The synthesis of the core and the subsequent coupling are separate, allowing for optimization of each stage independently.
-
Reliability: The Suzuki-Miyaura coupling is one of the most reliable and scalable C-C bond-forming reactions in modern organic synthesis.[8]
-
Versatility: The key intermediate, 8-bromo-6-chloro-1,7-naphthyridine, can be used to synthesize a wide array of analogs by simply changing the boronic acid coupling partner.
The overall synthetic workflow for the selected strategy is visualized below.
Caption: High-level workflow for the selected scalable synthesis route.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the scalable synthesis of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 8-Bromo-6-chloro-1,7-naphthyridine (Key Intermediate)
This two-step process begins with the formation of the naphthyridinone core, followed by chlorination.
Step 1.1: Synthesis of 8-Bromo-1,7-naphthyridin-6(7H)-one
-
Rationale: This step establishes the core bicyclic structure. The cyclization of a suitable aminopyridine precursor is a common and effective method.
-
Procedure:
-
To a solution of methyl 2-amino-3-bromonicotinate (1.0 eq) in diphenyl ether, add malonic acid (1.2 eq).
-
Heat the reaction mixture to 240-250 °C and maintain for 2-3 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Allow the mixture to cool to approximately 100 °C and add hexane to precipitate the product.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove residual diphenyl ether, and dry under vacuum. The product is typically obtained as an off-white to tan solid and can be used in the next step without further purification.
-
Step 1.2: Synthesis of 8-Bromo-6-chloro-1,7-naphthyridine
-
Rationale: The conversion of the naphthyridinone to the 6-chloro derivative activates the C6 position for subsequent cross-coupling. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation.[9]
-
Procedure:
-
Carefully add 8-Bromo-1,7-naphthyridin-6(7H)-one (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 vol).
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 8-Bromo-6-chloro-1,7-naphthyridine as a solid.
-
Protocol 2: Suzuki-Miyaura Coupling and Saponification
Step 2.1: Synthesis of Methyl 4-(8-bromo-1,7-naphthyridin-6-yl)benzoate
-
Rationale: This is the key C-C bond-forming step. A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used to couple the C6 position of the naphthyridine core with the boronic acid ester.[2][10] The ester form of the benzoic acid is used to prevent potential side reactions involving the carboxylic acid.
-
Procedure:
-
To a reaction vessel, add 8-Bromo-6-chloro-1,7-naphthyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude material via silica gel chromatography to yield the desired methyl ester product.
-
Step 2.2: Saponification to 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
-
Rationale: The final step is a standard hydrolysis of the methyl ester to the target carboxylic acid.
-
Procedure:
-
Dissolve Methyl 4-(8-bromo-1,7-naphthyridin-6-yl)benzoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) or sodium hydroxide (NaOH) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl. A precipitate will form.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with water and then with a minimal amount of a cold non-polar solvent like hexane or ether to aid in drying.
-
Dry the final product under high vacuum to afford 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid .
-
Visualization of the Synthetic Pathway
The following diagram details the chemical transformations in the selected scalable route.
Caption: Detailed reaction scheme for the synthesis of the target molecule.
Data Summary and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the final compound.
Table 1: Process Parameters and Expected Results
| Step | Transformation | Typical Yield | Purity (HPLC) | Key Considerations |
|---|---|---|---|---|
| 1.1 | Cyclization | 75-85% | >95% | Temperature control is critical to avoid degradation. |
| 1.2 | Chlorination | 80-90% | >98% | Careful quenching of POCl₃ is required for safety. |
| 2.1 | Suzuki Coupling | 70-85% | >97% | Efficient degassing is crucial for catalyst activity. |
| 2.2 | Saponification | >95% | >99% | pH adjustment must be precise to ensure full precipitation. |
| Overall | 4 Steps | 45-60% | >99% | Process is robust and amenable to scale-up. [11] |
Table 2: Analytical Characterization of Final Product
| Analysis Method | Expected Result |
|---|---|
| ¹H NMR | Peaks corresponding to the naphthyridine and benzoic acid protons with correct integration and splitting patterns. |
| LC-MS | A single major peak with the correct mass-to-charge ratio (m/z) for the target molecule [M+H]⁺. |
| HPLC | Purity ≥ 98% by area normalization. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Conclusion
The synthetic route detailed in this application note, centering on a key 8-bromo-6-chloro-1,7-naphthyridine intermediate and a subsequent Suzuki-Miyaura coupling, represents a practical, robust, and highly scalable method for producing 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid. The modularity of the approach and the use of well-established, high-yielding reactions make it suitable for multi-gram to kilogram scale manufacturing. The provided protocols and analytical guidelines offer a solid foundation for researchers and process chemists aiming to utilize this valuable building block in their drug discovery and development programs.
References
- Google. (2026). Current time in Pasuruan, ID.
- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-14.
- Organic Process Research & Development. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor.
- Google Patents. (2021).
- BenchChem. (2025).
- BenchChem. (2025).
- Ikekawa, T., & Ohta, G. (1959). Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines. Pharmaceutical Bulletin, 7(5), 623-627.
- NTNU. (2011).
- Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- National Institutes of Health. (n.d.).
- Connect Journals. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry.
- ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry.
- Google Patents. (n.d.).
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry.
- Wikipedia. (n.d.). Sonogashira coupling.
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction.
- ChemicalBook. (n.d.). 8-BROMO-5-CHLORO-1,6-NAPHTHYRIDINE synthesis.
- Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
- Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
- Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- MDPI. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Molbank.
- J&K Scientific. (n.d.). 3-Bromo-8-chloro-1,7-naphthyridine.
- gsrs. (n.d.). 4-(8-(3-NITROPHENYL)-1,7-NAPHTHYRIDIN-6-YL)BENZOIC ACID.
- Chen, Z., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
- National Institutes of Health. (n.d.).
- International Journal of Chemical Engineering and Applications. (2014). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
- ResearchGate. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
-
ChemicalBook. (n.d.). 4-(8-Bromo-[12]naphthyridin-6-yl)-benzoic acid.
Sources
- 1. ijcps.org [ijcps.org]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Improving solubility of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid in organic solvents
Executive Summary: The "Brick Dust" Challenge
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid represents a classic "brick dust" intermediate in medicinal chemistry. Its poor solubility stems from a synergistic "lock" of intermolecular forces:
-
-
Stacking: The planar 1,7-naphthyridine core facilitates tight packing in the crystal lattice. -
Hydrogen Bond Dimerization: The benzoic acid moiety forms strong intermolecular dimers in non-polar environments.
-
Zwitterionic Character: In neutral media, the basic naphthyridine nitrogens and the acidic carboxyl group can induce high-melting, insoluble aggregates.
This guide provides protocols to disrupt these forces, enabling effective dissolution for synthesis, purification, and analysis.
Mechanism of Insolubility & Solubilization Strategy
To dissolve this compound, we must thermodynamically overcome its crystal lattice energy. Simple heating is often insufficient; we must chemically modify the solvation shell.
The Solubilization Decision Tree
The following logic flow dictates the solvent system based on your experimental goal:
Troubleshooting Guides
Guide A: Dissolving for Organic Synthesis (Reactions)
Issue: The starting material remains a suspension during Suzuki couplings or nucleophilic displacements, leading to low conversion or stalled reactions.
Technical Insight: Standard solvents like 1,4-dioxane or THF often fail because they cannot break the carboxylic acid dimers at reflux temperatures. You need a High Dielectric Constant solvent to shield the ionic interactions.
Recommended Protocol:
-
Primary Solvent: Switch to anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .
-
Concentration: Maintain a concentration of 0.1 M to 0.2 M . Do not exceed 0.5 M.
-
Temperature: Heat the mixture to 80–90°C .
-
Note: The 8-bromo substituent is thermally stable at this range, but avoid temperatures >120°C to prevent debromination or polymerization.
-
-
Base Selection: If the reaction permits, use Cesium Carbonate (
) . The large Cesium cation disrupts the lattice more effectively than Potassium or Sodium.
| Solvent | Solubility Rating | Suitability | Notes |
| DCM / CHCl3 | Poor | Extraction only | Requires modification (see Guide B). |
| THF / Dioxane | Moderate | Reflux only | often results in slurries. |
| DMF / DMSO | High | Reaction | Hard to remove during workup. |
| TFE (Trifluoroethanol) | High | Special Rxns | Excellent H-bond disruptor; expensive. |
Guide B: Dissolving for Purification (The "Lipophilic Salt" Trick)
Issue: You cannot load the compound onto a silica column because it is insoluble in DCM or Hexanes/Ethyl Acetate. It streaks or precipitates on the column head.
Technical Insight: The carboxylic acid creates a "polar drag." By neutralizing the acid with a bulky, lipophilic amine, you convert the insoluble zwitterion into a soluble organic salt. This allows the molecule to dissolve in non-polar halogenated solvents.[1]
Protocol: The DCM/DIPEA System
-
Suspension: Suspend your crude solid in Dichloromethane (DCM) (approx. 10–20 mL per gram).
-
Activation: Add DIPEA (Diisopropylethylamine) dropwise.
-
Stoichiometry: Add 1.5 to 2.0 equivalents relative to the carboxylic acid.
-
-
Observation: The cloudy suspension should clarify into a yellow/orange solution as the lipophilic ammonium carboxylate salt forms.
-
Loading: Load this solution directly onto a silica gel cartridge.
-
Elution: Use a mobile phase of DCM : MeOH (95:5) containing 1% Acetic Acid .
-
Crucial: The acetic acid in the mobile phase will exchange with the DIPEA on the silica, reverting the compound to its free acid form as it elutes, ensuring you isolate the correct product.
-
Guide C: Dissolving for NMR Analysis
Issue: Standard
Protocol:
-
Option 1 (Preferred): Use TFA-d (Deuterated Trifluoroacetic Acid) .
-
Why: It protonates the naphthyridine nitrogens and breaks all H-bond dimers.
-
Result: Sharp, well-resolved signals.
-
-
Option 2 (Alternative):
+ 2 drops of NaOD (Sodium Deuteroxide) .-
Why: Converts the acid to the highly soluble sodium carboxylate.
-
Visualizing the Solubilization Mechanism
The following diagram illustrates how the "Lipophilic Salt" strategy breaks the intermolecular lock.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol for recrystallization? A: Likely yes, but with a caveat. Naphthyridines are moderately soluble in hot alcohols. However, because of the high melting point of the benzoic acid derivative, you may need a co-solvent like DMSO (e.g., EtOH:DMSO 9:1). Heat to reflux, filter hot to remove inorganic salts, and let cool slowly.
Q: How do I remove DMF/DMSO after the reaction if the product is soluble in them? A: Do not attempt to rotovap DMF to dryness (requires high heat, risking decomposition). Instead:
-
Dilute the reaction mixture with Water (5x volume) .
-
Adjust pH to ~3–4 using 1N HCl.
-
The product should precipitate as a solid (since the free acid is insoluble in water).
-
Filter the solid and wash with water and diethyl ether to remove residual high-boiling solvent.
Q: I need to perform a reaction in a non-polar solvent (e.g., Radical Bromination in CCl4/Benzene). How? A: You must protect the carboxylic acid first. Convert the benzoic acid to a Methyl Ester or Tert-butyl Ester .
-
Method: Reflux in MeOH with catalytic
(Fischer Esterification). The resulting ester will be significantly more soluble in non-polar organic solvents like Hexanes, DCM, or Benzene.
References
-
Hersperger, R., et al. (2002). Synthesis of 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor.[2] Bioorganic & Medicinal Chemistry Letters, 12(2), 233-235. Link
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[3][4][5] Industrial & Engineering Chemistry Research.[3] Link[3]
-
BenchChem. (2025).[6] Technical Guide to the Solubility of Naphthyridine Derivatives.Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data regarding partial solubility parameters of benzoic acid derivatives). Link
Sources
- 1. Video: Physical Properties of Carboxylic Acids [jove.com]
- 2. Synthesis of 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Removing Palladium Catalysts from Naphthyridine Products
Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of naphthyridine-containing compounds from residual palladium catalysts. Naphthyridines, with their bidentate nitrogen chelation potential, present a unique set of challenges in achieving the stringent purity levels required for pharmaceutical applications.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflows and ensure the integrity of your final products.
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses common problems encountered during the purification of naphthyridine products, offering systematic solutions based on the nature of the palladium species and the product's characteristics.
Problem 1: High Palladium Levels Persist After Standard Filtration
Symptom: After filtering the reaction mixture through a standard filter paper or even Celite®, the palladium content in your naphthyridine product remains unacceptably high.
Cause: This issue often arises when the palladium is not present as a simple heterogeneous solid (like Pd/C). Instead, it can exist as soluble palladium complexes, colloidal nanoparticles, or species strongly coordinated to your naphthyridine product.[3] The nitrogen atoms in the naphthyridine ring system can act as strong ligands, keeping palladium species in solution.[2][4]
Solution Pathway:
-
Characterize the Palladium Species (If Possible): Understanding the nature of the palladium contamination is key. While not always feasible in a standard lab, techniques like ICP-MS can quantify the palladium, but visual inspection can also provide clues. A clear solution with a faint color may indicate soluble palladium, while a dark, non-settling solution could suggest colloidal palladium.
-
Employ Scavenging Agents: Metal scavengers are designed to bind soluble and colloidal palladium species, facilitating their removal by filtration.[5][6][7]
-
Initial Screening: Start with a broad-spectrum scavenger. Activated carbon is a cost-effective first choice and can be effective for various palladium species.[8][9][10] Thiol-functionalized silica or polymer-based scavengers are also highly effective.[6][11]
-
Optimization: If the initial screen is not satisfactory, a more systematic approach is needed. Screen a panel of scavengers with different functional groups (e.g., thiols, amines, thioureas) to find the most effective one for your specific naphthyridine-palladium complex.[6]
-
-
Consider a Combination Approach: A multi-step purification strategy is often more effective. For instance, an initial filtration through Celite® to remove bulk heterogeneous palladium can be followed by treatment with a scavenger to capture soluble species.[12]
Problem 2: Significant Product Loss During Purification
Symptom: While the palladium levels are successfully reduced, the yield of your naphthyridine product is unacceptably low.
Cause: This can be due to the non-specific adsorption of your product onto the purification medium, especially with highly porous materials like activated carbon.[13] The polarity and functional groups on your naphthyridine derivative can influence its affinity for the scavenger.
Solution Pathway:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired palladium removal. A screening experiment with varying scavenger-to-product ratios can identify the sweet spot.
-
Change the Scavenger Type: If product loss is high with activated carbon, switch to a more selective scavenger. Silica-based scavengers, for example, can sometimes offer better selectivity for palladium over the desired product.[2][6]
-
Solvent Washes: After the scavenging step, wash the filter cake with a small amount of a solvent in which your product is highly soluble. This can help to recover adsorbed product without re-dissolving a significant amount of the captured palladium.
-
Consider Crystallization: If your naphthyridine product is a solid, recrystallization can be a highly effective purification method that can also remove palladium impurities.[5] However, be aware that in some cases, palladium can co-crystallize with the product, so this method should be validated with ICP-MS analysis of the crystals.[5]
Frequently Asked Questions (FAQs)
Q1: What are the different forms of palladium I might be dealing with after my reaction?
A1: Palladium can exist in several forms post-reaction, influencing the choice of purification strategy:[8]
-
Heterogeneous Palladium: This includes palladium on solid supports like carbon (Pd/C) or alumina (Pd/Al2O3). These are generally easier to remove by simple filtration.
-
Homogeneous (Soluble) Palladium: These are palladium complexes that are dissolved in the reaction mixture. The specific ligands (e.g., phosphines) and the oxidation state (Pd(0) or Pd(II)) will affect their properties.
-
Colloidal Palladium: These are nano-sized particles of palladium metal suspended in the solvent. They can be difficult to remove by standard filtration.[3]
Q2: How do the nitrogen atoms in my naphthyridine product complicate palladium removal?
A2: The two nitrogen atoms in the naphthyridine core can act as a bidentate ligand, strongly chelating to palladium species.[1][4] This strong interaction can keep the palladium in solution and make it more difficult for scavengers to compete for and bind to the palladium. This is a key consideration when selecting a scavenger and optimizing the purification conditions.
Q3: When should I choose activated carbon versus a specialized scavenger resin?
A3:
-
Activated Carbon: This is a good first-line choice due to its broad applicability, low cost, and effectiveness against various palladium forms.[8][9][10] However, it can sometimes lead to product loss due to non-specific adsorption.[13]
-
Specialized Scavenger Resins (e.g., thiol-functionalized silica): These are generally more selective for palladium and can result in higher product recovery.[6] They are a good option when activated carbon fails to provide the desired purity or causes significant yield loss. They are, however, typically more expensive.
Q4: Can I use a combination of purification methods?
A4: Absolutely. A multi-step approach is often the most effective strategy. For example, you could perform an initial filtration to remove heterogeneous palladium, followed by a scavenger treatment to remove soluble species, and finally, a recrystallization step to achieve high purity.[12][14]
Q5: How can I tell if my purification was successful without access to ICP-MS?
A5: While ICP-MS is the gold standard for quantifying trace metals, there are some qualitative indicators:
-
Visual Inspection: A completely colorless and clear solution after purification is a good sign, although not a guarantee of low palladium levels.
-
Thin-Layer Chromatography (TLC): Sometimes, palladium impurities can appear as a baseline streak on a TLC plate.
-
NMR Spectroscopy: In some cases, palladium complexes can cause broadening of NMR signals. A sharpening of the signals after purification can indicate successful removal.
However, for pharmaceutical applications where strict limits on residual metals are required, ICP-MS analysis is essential.[7]
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Activated Carbon | N/A (Porous Carbon) | N/A | Broad-spectrum, cost-effective.[8][9][10] | Can cause product loss, may require larger quantities.[13] |
| Silica-Based Thiol | -SH | 0.5 - 1.5 | High affinity for Pd, good selectivity, fast kinetics.[6] | More expensive than carbon. |
| Polymer-Based Thiol | -SH | 1.0 - 2.0 | High capacity, good for batch processes. | Can swell in certain solvents. |
| Silica-Based Thiourea | -SC(NH2)NH- | 0.5 - 1.2 | Effective for both Pd(0) and Pd(II). | May have slower kinetics than thiols. |
| Polymer-Based Amine | -NH2, -NHR, -NR2 | 1.5 - 4.0 | Can be effective for certain Pd complexes. | Generally lower affinity for Pd than sulfur-based scavengers. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Activated Carbon
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: Dissolve the crude naphthyridine product in a suitable organic solvent in which it is highly soluble.
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product.
-
Stirring: Stir the suspension at room temperature for 1-4 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be tested for product stability.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze the palladium content using a suitable method (ideally ICP-MS).
Protocol 2: Screening of Palladium Scavenger Resins
-
Preparation: In separate vials, place a known amount of your crude naphthyridine product dissolved in a suitable solvent.
-
Scavenger Addition: To each vial, add a different scavenger resin (e.g., silica-thiol, polymer-thiourea, etc.) at a consistent weight percentage (e.g., 5 wt%). Include a control vial with no scavenger.
-
Agitation: Agitate the vials at room temperature for a set period (e.g., 2 hours).
-
Sampling and Analysis: Take a small aliquot from each vial, filter, and dilute for ICP-MS analysis to determine the residual palladium concentration.
-
Optimization: Once the most effective scavenger is identified, you can further optimize the conditions by varying the scavenger loading, reaction time, and temperature.
Visualization
Diagram 1: Decision-Making Workflow for Palladium Removal
Caption: A decision tree for selecting a palladium purification strategy.
References
- Organic Syntheses Procedure. (n.d.). Palladium.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division.
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
- Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels.
- ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- ResearchGate. (2025, August 10). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
- PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Screening. Wordpress.
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
- Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
- PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Biotage. (n.d.). Metal Scavenger User Guide.
- Sopachem. (n.d.). Metal Scavenger Guide.
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2,4-Dibromo-1-chlorobenzene Products.
- Johnson Matthey Technology Review. (2013, October 1). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product.
- ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.
- MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
- PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Journal of the American Chemical Society. (2022, August 17). N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide.
- PMC. (2007, June 27). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles.
- ACS Publications. (2020, July 14). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry.
- ResearchGate. (2020, October). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.
- ResearchGate. (2019, November). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- PubMed. (2021, July 14). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arborassays.com [arborassays.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. sopachem.com [sopachem.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. onyxipca.com [onyxipca.com]
Technical Support Center: Recrystallization of 1,7-Naphthyridine Carboxylic Acids
Welcome to the technical support center for the purification of 1,7-naphthyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
I. Understanding the Molecule: Why Recrystallization of 1,7-Naphthyridine Carboxylic Acids Can Be Tricky
1,7-Naphthyridine carboxylic acids are rigid, planar molecules containing both a basic pyridine-like nitrogen and an acidic carboxylic acid group. This dual functionality, combined with the aromatic system, leads to strong intermolecular interactions, including hydrogen bonding and π-stacking. These characteristics are beneficial for forming a stable crystal lattice but also present unique challenges in selecting an appropriate recrystallization solvent.[1][2] The ideal solvent must effectively break these intermolecular forces at elevated temperatures but allow them to reform in an ordered manner upon cooling.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during the recrystallization of 1,7-naphthyridine carboxylic acids, providing step-by-step solutions and the rationale behind them.
Q1: My compound won't dissolve in any common single solvent, or it dissolves in everything I try. What should I do?
Answer: This is a classic solvent selection problem. 1,7-Naphthyridine carboxylic acids often exhibit poor solubility in many common organic solvents, making a single-solvent recrystallization difficult.[3] Conversely, if your compound is highly soluble in a solvent at room temperature, that solvent is unsuitable for recrystallization.
Troubleshooting Steps:
-
Employ a Mixed-Solvent System: This is often the most effective strategy.[4] The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" or "anti-solvent").
-
Common "Good" Solvents: Consider polar protic solvents like ethanol or methanol, or polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) that can disrupt the strong hydrogen bonds.
-
Common "Bad" Solvents: Water, or less polar solvents like ethyl acetate or toluene, can serve as anti-solvents.
-
-
Systematic Solvent Screening:
-
Dissolve a small amount of your crude product in the minimum amount of the hot "good" solvent.
-
While still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Causality Explained: The "good" solvent disrupts the strong intermolecular forces holding the solid together, while the gradual addition of the "bad" solvent reduces the overall solvating power of the system, forcing the compound out of solution in a controlled manner as it cools.
Q2: I've added my solvent and heated the mixture, but I'm not getting a clear solution. What's happening?
Answer: This issue can arise from several factors, including insufficient solvent, the presence of insoluble impurities, or slow dissolution kinetics.
Troubleshooting Steps:
-
Incremental Solvent Addition: Add more of the hot solvent in small portions. Be cautious not to add a large excess, as this will significantly reduce your yield.[5]
-
Hot Filtration: If you've added a reasonable amount of solvent and solid material remains, you may have insoluble impurities.
-
Protocol for Hot Filtration:
-
Place a small amount of the recrystallization solvent in a separate flask and bring it to a boil. This will be used to keep the filtration apparatus hot.
-
Place a stemless funnel with fluted filter paper into the neck of the receiving flask.
-
Pour the boiling solvent through the funnel to heat it.
-
Quickly pour your hot sample solution through the pre-heated funnel.[5]
-
Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any product that may have crystallized prematurely.
-
-
Causality Explained: Insoluble impurities, such as inorganic salts or particulate matter, will not dissolve regardless of the amount of solvent added. Hot filtration removes these before the cooling and crystallization phase, preventing them from being incorporated into your final product.[5]
Q3: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.[6] This is common when the solution is too concentrated or cools too rapidly.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[6][7]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Rapid cooling encourages precipitation rather than crystallization.[7]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[7]
Causality Explained: By diluting the solution and slowing the cooling rate, you are providing more time and space for the molecules to align themselves into an ordered crystal lattice rather than crashing out of solution as a disordered liquid.
Q4: I've followed all the steps, but no crystals have formed, even after cooling in an ice bath. What now?
Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[6]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: If nucleation techniques fail, you likely have too much solvent.
-
Gently heat the solution and boil off some of the solvent.[7] Be careful not to evaporate too much, or the compound may crash out.
-
Allow the more concentrated solution to cool slowly again.
-
-
Solvent Removal and Restart: As a last resort, you can remove the solvent entirely using a rotary evaporator and attempt the recrystallization again with a different solvent system.[6][7]
Causality Explained: Crystal formation requires both supersaturation and nucleation. If the solution is supersaturated but lacks nucleation sites, crystallization will not occur. If the solution is not sufficiently supersaturated (too much solvent), the driving force for crystallization is too low.
III. Frequently Asked Questions (FAQs)
Q: What are some good starting solvent systems for 1,7-naphthyridine carboxylic acids? A: Based on the polarity of the target molecule, good starting points for mixed-solvent systems include Ethanol/Water, DMF/Water, or Methanol/Ethyl Acetate.[3]
Q: How do I know if my recrystallization was successful? A: A successful recrystallization will typically yield well-formed crystals with sharp edges. You should also see a significant improvement in the purity of your compound, which can be confirmed by techniques such as melting point analysis (a sharper, higher melting point indicates higher purity) or chromatography (e.g., TLC, HPLC).
Q: Can I use chromatography to purify 1,7-naphthyridine carboxylic acids instead? A: While possible, the polar nature and potentially poor solubility of these compounds in common chromatography solvents can make purification by column chromatography challenging.[3] Recrystallization is often a more efficient and scalable method for these types of molecules.[1][3]
IV. Data & Diagrams
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good anti-solvent for many organics.[4] |
| Ethanol | 78 | 24.5 | Good "good" solvent, dissolves many polar compounds when hot.[4] |
| Methanol | 65 | 32.7 | Similar to ethanol, but more polar and lower boiling point. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, can be a "good" or "bad" solvent depending on the specific compound. |
| Toluene | 111 | 2.4 | A non-polar solvent, often used as an anti-solvent. |
| DMF | 153 | 36.7 | A highly polar aprotic solvent, good for dissolving very polar compounds. |
| DMSO | 189 | 46.7 | A highly polar aprotic solvent, similar to DMF. |
Diagram 1: Troubleshooting Logic for Recrystallization
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Resolving HPLC peak tailing for naphthyridine-benzoic acid derivatives
Technical Support Center | Case ID: NP-BZ-TAIL-001
Status: Open Priority: Critical (Impacts Quantification & Resolution) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Why" Behind the Tailing
You are analyzing a Naphthyridine-Benzoic Acid derivative . This molecule presents a "perfect storm" for HPLC peak tailing due to its dual chemical nature:
-
Naphthyridine Core (Basic,
): The nitrogen atoms act as Lewis bases. They protonate at low pH and, critically, interact strongly with residual acidic silanols ( ) on the column stationary phase. This "secondary interaction" is the primary cause of tailing. -
Benzoic Acid Moiety (Acidic,
): This group ionizes to a carboxylate anion ( ) as pH rises. -
The Danger Zone: Operating between pH 3.0 and 5.0 places your molecule in a zwitterionic or mixed-ionization state, leading to poor solubility, self-association, and split/broad peaks.
Module 1: The Diagnostic Framework (Triage)
Is it the Chemistry or the Hardware?
Before changing your method, confirm the root cause.[1][2] Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic tree to distinguish between physical system voids (Hardware) and analyte-stationary phase interactions (Chemistry).
Module 2: Mobile Phase Engineering (The Chemistry Fix)
Objective: Suppress secondary interactions and unify ionization state.
Strategy A: The "Low pH" Approach (Recommended)
Mechanism: At pH < 2.5, the silanols on the silica surface are protonated (
| Component | Recommendation | Function |
| Buffer | 0.1% Trifluoroacetic Acid (TFA) | Dual Action: Lowers pH to ~2.0 and acts as an ion-pairing agent to mask the positive charge on the naphthyridine nitrogen. |
| Alternative | Formic Acid (0.1%) | Good for LC-MS, but weaker ion-pairing than TFA. May still show slight tailing. |
| Additives | Triethylamine (TEA) | Legacy Method:[3] If not using TFA, add 5-10 mM TEA. It competes for silanol sites, effectively "blocking" them from the analyte. |
Protocol: 0.1% TFA Buffer Preparation
-
Measure 1000 mL of HPLC-grade water.
-
Add 1.0 mL of high-purity TFA ampoule (freshly opened to avoid oxidation).
-
Mix thoroughly. Do not filter TFA solutions through nylon filters (they bind).
-
Verification: Check pH. It should be approximately 2.0–2.2.
Strategy B: The "High pH" Approach (Advanced)
Mechanism: At pH > 9.0, the naphthyridine nitrogen is deprotonated (neutral), eliminating the cation-exchange interaction. The benzoic acid is ionized (
-
Warning: Only use Hybrid Particle Columns (e.g., Waters XBridge, Agilent Gemini) for this. Standard silica dissolves at pH > 8.0.
Module 3: Stationary Phase Selection (The Hardware Fix)
Objective: Minimize available acidic silanol sites.
If mobile phase adjustments fail, your column chemistry is likely the bottleneck.
| Column Type | Suitability | Why it works / Fails |
| Type A Silica (Old) | ❌ AVOID | High metal content and acidic silanols. Will cause severe tailing.[3] |
| End-Capped C18 | ✅ GOOD | "Base Deactivated" columns have small groups bonded to free silanols to block interactions. |
| Polar Embedded | ✅ BETTER | Contains a polar group (amide/carbamate) in the chain that shields silanols and improves wettability. |
| Charged Surface (CSH) | 🏆 BEST | Carries a slight positive charge on the surface that electrostatically repels the protonated naphthyridine base. |
Visualizing the Interaction:
Figure 2: Mechanism of silanol-analyte interaction. Basic analytes stick to ionized silanols unless blocked by end-capping or additives.
Module 4: Sample Injection & Matrix (The Technique Fix)
Issue: "Solvent Shock." Injecting a sample dissolved in 100% DMSO or Methanol into a highly aqueous mobile phase (e.g., 90% Water) causes the analyte to precipitate or travel faster than the mobile phase initially, causing fronting or distorted tailing.
Troubleshooting Protocol:
-
Diluent Match: Dissolve your sample in the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile + 0.1% TFA).
-
Injection Volume: Reduce injection volume to < 10 µL.
-
Wash Solvent: Ensure needle wash solvent is strong enough to remove carryover (naphthyridines are sticky). Suggest 50:50 MeOH:Water + 0.1% Formic Acid.
Frequently Asked Questions (FAQ)
Q: I am using 0.1% Formic Acid but still see a tail (As = 1.4). Why? A: Formic acid is a weak ion-pairing agent. The naphthyridine nitrogen is positively charged, and without a strong counter-ion (like Trifluoroacetate from TFA), it can still "feel" the silica surface. Switch to 0.05% or 0.1% TFA.
Q: Can I just add more buffer to fix the tailing? A: Yes, increasing ionic strength (e.g., moving from 10mM to 25mM Phosphate) helps mask silanol interactions by creating a "salt shield." However, ensure your buffer is soluble in your organic modifier to avoid precipitation.
Q: My peak is split, not just tailing. Is this the same issue? A: Split peaks usually indicate a physical void (blocked frit/collapsed bed) or severe solvent mismatch. Run the "Toluene Test" (Module 1). If Toluene splits, replace the column or guard cartridge.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2026).
-
Agilent Technologies. HPLC Troubleshooting Guide - Peak Tailing. (Accessed 2026).
-
Chrom Tech. What Causes Peak Tailing in HPLC? (Accessed 2026).
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (Accessed 2026).
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Accessed 2026).
Sources
Validation & Comparative
Comparative Guide: Bioactivity of 1,7-Naphthyridine vs. 1,8-Naphthyridine Derivatives
Executive Summary
This guide provides a technical comparison of 1,7-naphthyridine and 1,8-naphthyridine derivatives, two isomeric scaffolds that exhibit sharply divergent biological profiles due to the specific placement of their nitrogen atoms.
-
1,8-Naphthyridines are historically defined by their antimicrobial potency . They form the core of the quinolone/naphthyridone antibiotic class (e.g., Nalidixic acid, Enoxacin) by chelating magnesium ions in the bacterial DNA gyrase complex.
-
1,7-Naphthyridines are emerging as "privileged scaffolds" in oncology and signal transduction . They lack the metal-chelating geometry required for bacterial gyrase inhibition but excel as adenine mimetics, making them potent inhibitors of kinases (e.g., PIP4K2A) and phosphodiesterases (PDE5).
Chemical & Structural Foundation
The biological divergence begins at the atomic level. While both are diazanaphthalenes, the nitrogen positioning dictates their ligand-binding capabilities.
| Feature | 1,8-Naphthyridine | 1,7-Naphthyridine |
| Structure | N atoms at positions 1 and 8. | N atoms at positions 1 and 7.[1][2][3] |
| Key Property | Metal Chelation: The N1-C8a-N8 "pocket" (often with a 4-oxo group) creates a perfect chelation site for Mg²⁺, essential for binding bacterial DNA-enzyme complexes. | Adenine Mimicry: The N1/N7 arrangement mimics the purine ring of ATP/cGMP, facilitating hydrogen bonding in the hinge region of kinases and PDE active sites. |
| Basicity | N8 is less basic due to lone pair repulsion if adjacent to N1, but crucial for H-bonding. | N7 is highly basic and accessible for H-bonding with protein backbone residues (e.g., Val199 in PIP4K2A). |
Visualization: Structural Logic & Therapeutic Divergence
Figure 1: The structural positioning of nitrogen atoms dictates the therapeutic pathway. 1,8-naphthyridines favor metal-mediated DNA interaction, while 1,7-naphthyridines favor protein active-site binding.
Therapeutic Applications & Bioactivity[2][4][5][6][7]
A. Antimicrobial Activity (The 1,8-Dominance)
The 1,8-naphthyridine scaffold is the bioisostere of the quinolone nucleus.
-
Mechanism: They inhibit bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The N1 and N8 atoms, along with the 3-carboxyl and 4-oxo groups, chelate Mg²⁺ bridges to the DNA-phosphate backbone.
-
1,7-Contrast: Simple 1,7-naphthyridines generally lack antimicrobial activity . They cannot form the specific magnesium chelate complex required to stabilize the DNA-enzyme break.
B. Anticancer & Kinase Inhibition (The 1,7-Emergence)
1,7-Naphthyridines are increasingly utilized to target specific oncogenic drivers.
-
Mechanism: They act as Type I or Type II kinase inhibitors. The N7 nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.[6][7]
-
Key Target: PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha).[6]
-
Data Point: Compound BAY-091 (1,7-naphthyridine derivative) inhibits PIP4K2A with high potency (IC₅₀ < 100 nM) by H-bonding to Val199.
-
-
Wnt Signaling: The natural alkaloid Bisleuconothine A (a 1,7-naphthyridine dimer) inhibits the Wnt pathway, inducing G0/G1 arrest in colon cancer cells.[8]
C. Phosphodiesterase (PDE) Inhibition
Both scaffolds have activity here, but 1,7-naphthyridines show superior selectivity for PDE5 (Erectile Dysfunction, Pulmonary Hypertension).[9]
-
Mechanism: The 1,7-scaffold mimics the guanine base of cGMP.
-
Performance: 1,7-derivatives (e.g., T-0156) have demonstrated IC₅₀ values as low as 0.23 nM against PDE5, with >100,000-fold selectivity over PDE1-4.[2]
Structure-Activity Relationship (SAR) Analysis
1,8-Naphthyridine (Antibacterial Focus)[9][14]
-
N1 Position: Ethyl or Cyclopropyl groups are essential for potency (Cyclopropyl > Ethyl).
-
C3 Position: A Carboxyl group (-COOH) is mandatory for gyrase binding.
-
C7 Position: Bulky basic groups (piperazine, pyrrolidine) broaden the spectrum to Gram-positive bacteria and increase half-life.
-
C6 Position: Fluorine substitution (as in fluoroquinolones) dramatically increases DNA gyrase affinity and cell penetration.
1,7-Naphthyridine (Kinase/PDE Focus)[2][15]
-
N7 Position: Must remain unsubstituted to act as a Hydrogen Bond Acceptor (HBA) for the kinase hinge region.
-
C4 Position: Substituents here (e.g., ethoxybiphenyl) fit into the hydrophobic "back pocket" of the kinase, determining selectivity.
-
C2/C3 Positions: Often substituted with solubilizing groups or amides to interact with the solvent front.
Experimental Protocols
Protocol A: Synthesis of 1,7-Naphthyridine (Microwave-Assisted Green Route)
Rationale: 1,7-naphthyridines are harder to synthesize than 1,8 isomers via standard condensation. This protocol maximizes yield.
-
Precursor: Start with 2-cyano-3-pyridylacetonitrile .
-
Cyclization: Treat with 30% HBr in acetic acid to yield 6-amino-8-bromo-1,7-naphthyridine .
-
Hydrazine Treatment: React with hydrazine hydrate (85%) in dioxane under microwave irradiation (110°C, 8 mins).
-
Checkpoint: Monitor TLC for disappearance of starting material.
-
-
Oxidation: Dissolve the hydrazino-intermediate in acetic acid/water. Add to 10% hot copper sulfate solution.[10] Boil for 3 mins (Microwave).
-
Extraction: Basify with 20% NaOH, extract with ether for 48h.
-
Purification: Recrystallize from methylene chloride-benzene.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Rationale: To compare the anticancer potential of derivatives from both classes.
-
Cell Lines: MCF-7 (Breast), HCT116 (Colon), and normal fibroblast control (HFF-1).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Dissolve compounds in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM).
-
Include Doxorubicin as positive control and 0.1% DMSO as vehicle control.
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.
-
Analysis: Read Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Data Summary: Potency Comparison
| Therapeutic Area | Assay | 1,8-Naphthyridine Derivative (e.g., Nalidixic Acid/Enoxacin) | 1,7-Naphthyridine Derivative (e.g., BAY-091/T-0156) |
| Antibacterial | MIC (E. coli) | High Potency (0.1 - 2 µg/mL) | Inactive (>64 µg/mL) |
| Kinase Inhibition | PIP4K2A IC₅₀ | Inactive / Low Selectivity | High Potency (< 100 nM) |
| PDE5 Inhibition | PDE5 IC₅₀ | Moderate (often non-selective) | Very High (0.2 - 0.5 nM) |
| Cytotoxicity | MCF-7 IC₅₀ | Moderate (Topoisomerase dependent) | High (Kinase dependent) |
Visualization: Mechanism of Action (Kinase vs. Gyrase)
Figure 2: Mechanistic divergence. 1,8-naphthyridines rely on metal chelation to disrupt DNA topology, while 1,7-naphthyridines rely on precise hydrogen bonding to block ATP binding sites in kinases.
References
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[11][5][12][13] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.[1][7] Link (Foundational paper on Nalidixic acid).
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Link
-
Luecking, U., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry.[1][7] Link[7]
-
Ukita, T., et al. (2003). 1,7- and 2,7-Naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[3][14] Link
-
Srivastava, K.P., et al. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines.[10] International Journal of Chemical and Physical Sciences.[10] Link
-
Kamal, A., et al. (2013). Naphthyridine derivatives: a privileged scaffold for versatile biological activities.[15][16][17] ChemMedChem. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcps.org [ijcps.org]
- 11. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Crystal Structure Analysis of 6-Substituted 1,7-Naphthyridines: A Comparative Technical Guide
Executive Summary
The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and PDE5 inhibitors. While the biological utility of this scaffold is well-documented, its solid-state behavior—specifically the impact of 6-position substitution on crystal packing—remains a critical area for optimization.
This guide provides a technical comparison of 6-substituted 1,7-naphthyridines against their structural isomers (1,5- and 1,8-naphthyridines) and mono-nitrogen analogs (quinolines). We move beyond simple characterization to analyze how the C6-substituent electronically and sterically modulates the N7-acceptor capability, driving specific supramolecular assemblies.
Part 1: The Comparative Landscape
To understand the crystallographic behavior of 6-substituted 1,7-naphthyridines, one must benchmark them against alternative scaffolds. The presence of the second nitrogen at position 7 (N7) creates a unique dipole and hydrogen-bonding vector that is absent in quinolines and distinct from 1,5- or 1,8-isomers.
Structural Alternatives & Performance Metrics
The following table compares the 1,7-naphthyridine core against key alternatives. Data is synthesized from crystallographic trends and physicochemical properties.
| Feature | 1,7-Naphthyridine (Focus) | Quinoline (Alternative) | 1,8-Naphthyridine (Isomer) |
| Nitrogen Topology | N1, N7 (asymmetric) | N1 only | N1, N8 (adjacent) |
| H-Bond Potential | Dual Acceptor (N1 strong, N7 moderate) | Single Acceptor (N1) | Dual Acceptor (Chelating cleft) |
| Dipole Moment | High (Vectors additive) | Moderate | High (Vectors additive) |
| Crystal Packing | Tendency for offset | Herringbone or simple | Planar ribbons via H-bonding (if donor present). |
| 6-Pos. Sterics | Critical: C6 is adjacent to N7. Bulky groups at C6 shield N7. | C6 is remote from N1. Minimal steric clash with active center. | C6 is remote from N1/N8 cleft. |
Electronic Logic of the 6-Position
Substitution at the 6-position is not merely structural; it is electronic. The 6-position is para to the N1 nitrogen and ortho to the N7 nitrogen.
-
Electron Withdrawing Groups (EWGs) at C6: Decrease basicity of N7 significantly; increase
-acidity of the ring, promoting face-to-face -stacking. -
Electron Donating Groups (EDGs) at C6: Increase electron density at N7, promoting edge-to-face interactions or hydrogen bonding with solvent/co-formers.
Part 2: Experimental Protocol (Self-Validating Workflow)
Reliable crystal structure analysis requires a protocol that ensures phase purity and high-quality single crystals. The following workflow is optimized for nitrogenous heterocycles like naphthyridines, which can suffer from disorder or twinning.
Synthesis & Purification (Prerequisite)[1]
-
Synthesis: Typically achieved via condensation of 3-aminopyridine derivatives or cyclization of 4-aryl-1-isoquinolinone analogs (for PDE5 inhibitor classes).
-
Purification: Crucial Step. Flash column chromatography is often insufficient for X-ray quality. Sublimation or recrystallization from ethanol/acetonitrile is recommended to remove amorphous impurities that inhibit nucleation.
Crystallization Strategy: Vapor Diffusion
Direct evaporation often leads to polycrystalline crusts. Vapor diffusion is the gold standard for this scaffold.
-
Inner Vial: Dissolve 5-10 mg of the 6-substituted 1,7-naphthyridine in 0.5 mL of a "Good Solvent" (e.g., DCM, THF, or Acetone).
-
Outer Vial: Add 2-3 mL of a "Bad Solvent" (e.g., Pentane, Hexane, or Diethyl Ether).
-
Equilibration: Seal tightly. Allow to stand undisturbed at 4°C or 20°C for 3-7 days.
-
Validation: Check for birefringence under a polarizing microscope. True single crystals will extinguish light uniformly upon rotation.
Data Collection & Refinement
-
Temperature: Collect at 100 K (cryo-cooling) to reduce thermal vibration of the substituent at C6, which is often flexible.
-
Resolution: Aim for 0.8 Å or better to resolve hydrogen atom positions, essential for confirming N7...H interactions.
Part 3: Structural Insights & Case Study
The "N7-Clash" Phenomenon
In 6-substituted 1,7-naphthyridines, the substituent (R) at position 6 is immediately adjacent to the lone pair of Nitrogen 7.
-
Observation: If R is a halogen (Cl, Br), we observe "Halogen Bonding" where the
-hole of the halogen interacts with N7 of a neighboring molecule. -
Observation: If R is a phenyl ring (e.g., in PDE5 inhibitors), the ring often twists out of planarity (torsion angle > 40°) to avoid repulsion from the N7 lone pair. This disrupts planar
-stacking, leading to larger unit cells and lower density packing compared to the 1,6-isomer.
Case Analysis: 6-Aryl-1,7-Naphthyridine Derivatives
Referring to the structural class of potent PDE5 inhibitors (e.g., T-0156 analogs), the crystal structures reveal specific binding modes that mimic the biological target interaction.
-
Intermolecular Forces: The 1,7-naphthyridine core typically engages in offset
-stacking with distances of 3.3 – 3.6 Å . -
Water Bridges: Unlike quinolines, the N7 nitrogen is a prime site for water-bridged hydrogen bonds in hydrated crystal forms.
-
Comparison to Prediction: DFT calculations often predict a planar conformation for conjugated 6-aryl derivatives. However, X-ray analysis frequently reveals a twisted conformation due to crystal packing forces and the steric bulk near N7, highlighting the necessity of experimental validation.
Data Summary Table: Interaction Distances
| Interaction Type | Typical Distance (Å) | Structural Significance |
| 3.5 - 3.8 | Indicates packing efficiency. 1,7-isomers often stack in "head-to-tail" dimers to cancel dipole moments. | |
| H-Bond (N7...H-O) | 2.8 - 3.0 | Strong interaction with solvent water or H-bond donors (e.g., carboxylic acids). |
| Halogen Bond (C6-X...N) | 2.9 - 3.2 | Specific to 6-halo derivatives; directs 1D-chain formation. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved from [Link]
-
Noto, T., et al. (2008). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[1] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Litvic, M., et al. (2013). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]
Sources
A Comparative Spectroscopic Guide to 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid for Researchers and Drug Development Professionals
This guide provides an in-depth spectroscopic characterization of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging predictive spectroscopic data alongside experimental data of structurally related analogues, this document serves as a practical reference for researchers engaged in the synthesis, identification, and application of this and similar molecular scaffolds.
Introduction
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid belongs to the naphthyridine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The incorporation of a benzoic acid moiety suggests its potential as a versatile building block in drug discovery, allowing for further functionalization or serving as a key pharmacophore. The presence of the bromine atom offers a handle for cross-coupling reactions, enabling the synthesis of more complex derivatives. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound and for understanding its electronic properties.
Due to the limited availability of published experimental spectra for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid, this guide will utilize high-quality predicted spectroscopic data as a primary reference. This data will be contextualized and validated through objective comparison with experimental data from three key structural analogues:
-
Benzoic Acid : The fundamental carboxylic acid component.
-
4-Bromobenzoic Acid : To illustrate the spectroscopic influence of the bromo-substituent on the benzoic acid ring.
-
2-Bromo-1,8-naphthyridine : To demonstrate the effect of the bromine atom on the naphthyridine core.
This comparative approach allows for a confident, albeit predictive, assignment of the spectroscopic features of the title compound.
Predicted Spectroscopic Characterization of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
The following sections detail the predicted spectroscopic data for the title compound. These predictions are based on established computational algorithms that are widely used in the field of chemistry to approximate experimental spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex, exhibiting signals in both the aromatic and carboxylic acid proton regions. The chemical shifts are influenced by the electron-withdrawing nature of the naphthyridine ring system and the bromine atom.
Workflow for 1D ¹H NMR Acquisition
Caption: Standard workflow for acquiring a 1D ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~9.2 | d | ~8.5 |
| H-4 | ~8.8 | d | ~4.5 |
| H-3 | ~7.8 | dd | ~8.5, 4.5 |
| H-2 | ~8.9 | s | - |
| H-2', H-6' | ~8.2 | d | ~8.0 |
| H-3', H-5' | ~7.9 | d | ~8.0 |
| COOH | >13.0 | br s | - |
-
Naphthyridine Protons (H-2, H-3, H-4, H-5): These protons are expected to be significantly deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current. The doublet multiplicity arises from coupling to adjacent protons.
-
Benzoic Acid Protons (H-2', H-3', H-5', H-6'): These protons will appear as two distinct doublets, characteristic of a para-substituted benzene ring.
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, often above 13 ppm in DMSO-d₆.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~167 |
| Quaternary Carbons | ~155-120 |
| CH Carbons | ~150-120 |
-
Carboxyl Carbon (C=O): This carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons: The spectrum will display a number of signals in the aromatic region (120-160 ppm). The carbon bearing the bromine atom (C-8) will be shifted upfield compared to the corresponding carbon in the non-brominated analogue due to the "heavy atom" effect.
Predicted Mass Spectrum
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
Fragmentation Pathway of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Caption: Predicted major fragmentation pathways in the mass spectrum.
-
Molecular Ion Peak ([M]⁺): A characteristic isotopic pattern for a molecule containing one bromine atom is expected, with two peaks of nearly equal intensity at m/z 327 and 329, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Major Fragments:
-
Loss of the carboxyl group (-COOH) would result in a fragment ion at m/z 282/284.
-
Loss of the bromine atom (-Br) would give a fragment at m/z 248.
-
Cleavage of the bond between the benzoic acid and naphthyridine rings can also be expected.
-
Predicted Infrared (IR) Spectrum
The IR spectrum is used to identify the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the carbonyl group.
-
C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region will correspond to the vibrations of the aromatic rings.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.
Predicted UV-Vis Spectrum
The UV-Vis spectrum provides information about the electronic transitions within the molecule. Due to the extended conjugated system encompassing both the naphthyridine and benzoic acid moieties, strong absorptions are expected in the UV region. Multiple π → π* transitions are likely, resulting in a complex spectrum with several absorption maxima.
Comparative Spectroscopic Analysis
To provide a robust framework for interpreting the predicted spectra of the title compound, this section presents a comparative analysis with key structural analogues.
Comparison with Benzoic Acid and 4-Bromobenzoic Acid
This comparison highlights the spectroscopic signatures of the benzoic acid portion of the molecule.
Table 3: Spectroscopic Data Comparison with Benzoic Acid Analogues
| Spectroscopic Feature | Benzoic Acid[1][2][3] | 4-Bromobenzoic Acid[4][5][6][7] | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid (Predicted) |
| ¹H NMR (δ, ppm) | 8.12 (d), 7.62 (t), 7.50 (t) | 7.90 (d), 7.70 (d) | 8.2 (d), 7.9 (d) |
| ¹³C NMR (δ, ppm) | 167.5 (C=O), 133.8, 130.3, 129.4, 128.6 | 166.7 (C=O), 132.2, 131.4, 130.3, 128.4 | ~167 (C=O), Quaternary and CH carbons in aromatic region |
| MS (m/z) | 122 [M]⁺, 105 [M-OH]⁺, 77 [C₆H₅]⁺ | 200/202 [M]⁺, 183/185 [M-OH]⁺, 155/157 [M-COOH]⁺, 76 [C₆H₄]⁺ | 327/329 [M]⁺, 282/284 [M-COOH]⁺, 248 [M-Br]⁺ |
| IR (cm⁻¹) | ~3000 (br, O-H), 1680 (s, C=O) | ~3000 (br, O-H), 1685 (s, C=O) | ~3300-2500 (br, O-H), ~1700-1680 (s, C=O) |
The data for 4-bromobenzoic acid demonstrates the characteristic isotopic pattern for bromine in the mass spectrum and the subtle shifts in the NMR and IR spectra upon substitution.
Comparison with 2-Bromo-1,8-naphthyridine
This comparison helps in assigning the signals corresponding to the brominated naphthyridine core. (Note: Experimental data for 2-bromo-1,7-naphthyridine is scarce; data for the 1,8-isomer is used as a close analogue).
Table 4: Spectroscopic Data for 2-Bromo-1,8-naphthyridine[8][9]
| Spectroscopic Feature | 2-Bromo-1,8-naphthyridine (Experimental/Predicted) |
| ¹H NMR (δ, ppm) | Aromatic protons typically between 7.0 and 9.0 ppm. |
| ¹³C NMR (δ, ppm) | Aromatic carbons in the range of 120-160 ppm. |
| MS (m/z) | 208/210 [M]⁺ |
| IR (cm⁻¹) | C=C and C=N stretches in the 1600-1450 cm⁻¹ region. |
The presence of the bromine atom on the naphthyridine ring in the title compound is expected to influence the chemical shifts of the adjacent protons and carbons in a manner similar to that observed for 2-bromo-1,8-naphthyridine.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For electrospray ionization (ESI), the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly or via liquid chromatography.
-
Ionization: Ionize the sample using the chosen method (e.g., ESI, electron impact).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or pure KBr should be collected and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorbance of the solution over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. A blank spectrum of the solvent should be recorded and used as a baseline.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid. By comparing its predicted spectral data with the experimental data of structurally related compounds, we can confidently anticipate the key features in its ¹H NMR, ¹³C NMR, mass, and IR spectra. This information is invaluable for researchers working on the synthesis and application of this and similar heterocyclic molecules, enabling them to verify their synthetic outcomes and understand the structural properties of their compounds. As experimental data for the title compound becomes publicly available, this guide can be further refined to provide an even more accurate and complete spectroscopic reference.
References
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
4-Hydroxy benzoic acid - SpectraBase. (URL: [Link])
-
4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem. (URL: [Link])
-
IR-Spectra of 4-aminobenzoic acid and complex A. - ResearchGate. (URL: [Link])
-
4-Aminobenzoic acid - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Benzoic acid, 4-bromo- - the NIST WebBook. (URL: [Link])
-
4-Aminobenzoic acid - Optional[UV-VIS] - Spectrum - SpectraBase. (URL: [Link])
-
Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC. (URL: [Link])
-
4 - Supporting Information. (URL: [Link])
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC. (URL: [Link])
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC. (URL: [Link])
-
4 - Supporting Information. (URL: [Link])
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (URL: [Link])
-
2-bromo-1,8-naphthyridine (C8H5BrN2) - PubChemLite. (URL: [Link] GOTDNNMLUBS-UHFFFAOYSA-N)
-
ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][10][11]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][10][11] - Revue Roumaine de Chimie. (URL: [Link])
-
asian journal of chemistry. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
500 MHz 1 H NMR spectrum and expanded signals used for the quantitative... - ResearchGate. (URL: [Link])
-
1,8-Naphthyridine - Wikipedia. (URL: [Link])
-
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (URL: [Link])
-
FTIR Spectrum of 4-propylamino-N-allyl-1,8-naphthalimide. - ResearchGate. (URL: [Link])
-
Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. (URL: [Link])
-
Table of Characteristic IR Absorptions. (URL: [Link])
-
IR Spectra of Selected Compounds - Chemistry LibreTexts. (URL: [Link])
-
Naphthalene, 2-bromo- - the NIST WebBook. (URL: [Link])
Sources
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 4-Hydroxybenzoic acid(99-96-7) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166017) [np-mrd.org]
- 8. 2-Bromo-1,8-naphthyridine | 61323-17-9 [sigmaaldrich.com]
- 9. PubChemLite - 2-bromo-1,8-naphthyridine (C8H5BrN2) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Aminobenzoic acid [webbook.nist.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid, a compound whose specific safety profile is not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), this procedure is synthesized from an expert understanding of its structural components: a halogenated aromatic system (bromo-naphthyridine) and a benzoic acid moiety. The causality behind each step is explained to ensure a culture of safety and self-validation within your laboratory operations.
Hazard Analysis: A Composite Risk Profile
Understanding the potential hazards of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is paramount for its safe handling and disposal. This analysis is based on the known risks associated with its constituent chemical classes.
-
Halogenated Aromatic Core (Bromo-1,7-naphthyridine): The presence of a bromine atom on the aromatic naphthyridine ring system is a significant consideration. Halogenated organic compounds are often persistent in the environment and can be toxic.[1][2][3][4] Some brominated compounds are known to be persistent, bioaccumulative, and toxic (PBT).[1][3][4] The naphthyridine core itself is found in various biologically active molecules, some of which exhibit cytotoxic properties.[5][6] Therefore, it is prudent to handle this compound as potentially toxic and environmentally hazardous.
-
Benzoic Acid Moiety: Benzoic acid and its derivatives can cause skin, eye, and respiratory irritation.[7][8][9][10][11][12][13] It is also recognized as being potentially harmful to aquatic life with long-lasting effects. Improper disposal, such as pouring it down the drain, can contaminate water sources.[8]
Table 1: Hazard Summary and Precautionary Measures
| Hazard Class (Anticipated) | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[14] | Avoid ingestion, skin contact, and inhalation of dust or aerosols. Handle in a well-ventilated area, preferably a chemical fume hood.[7][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[7][9][12][14] | Wear chemical-resistant gloves and a lab coat.[8][15] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[7][9][12][13][14] | Wear safety glasses with side shields or chemical goggles.[7][15] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[7] Potential for persistence and bioaccumulation.[1][2][3][4] | Do not dispose of down the drain or in general waste.[8][10] Collect for designated hazardous waste disposal. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.[16][17]
-
Eye Protection: Chemical safety goggles are mandatory.[7]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Always inspect gloves for integrity before use.[15]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to ensure safe handling by waste management personnel and to facilitate correct disposal procedures.
Step 1: Designate a Waste Container
-
Select a clearly labeled, leak-proof, and chemically compatible container for the collection of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid waste. The container must be in good condition with a secure screw-top cap.
-
The label should include:
-
The full chemical name: "4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid"
-
The words "Hazardous Waste"
-
The primary anticipated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date accumulation started.
-
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any residual solid 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid into the designated hazardous waste container using a dedicated spatula or scoop. This should be done in a chemical fume hood to minimize the risk of generating dust.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, should also be placed in the designated solid waste container.
-
Solutions: If the compound is in solution, it should be collected in a separate, clearly labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.[18]
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic, drains, and incompatible materials (e.g., strong oxidizing agents, strong bases).[8][9][10]
-
Ensure the container is kept closed at all times except when adding waste.
Disposal Pathway Decision Framework
The following diagram illustrates the decision-making process for the proper disposal route. This ensures compliance with institutional and regulatory guidelines.
Caption: Disposal workflow for 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent pads or granules.
-
Once absorbed, collect the material into a designated hazardous waste container.
-
Decontaminate the spill area and collect cleaning materials as hazardous waste.
-
-
Major Spill or Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
In the case of a large spill, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Final Disposal: The Role of Institutional EHS
The ultimate disposal of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid must be conducted through your institution's certified hazardous waste management program.[10][19][20] Chemical waste generators are legally responsible for ensuring their waste is handled and disposed of in compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[21][22][23][24][25]
Due to its halogenated nature, the most probable and environmentally sound disposal method is high-temperature incineration by a licensed hazardous waste facility.[26][27] This process is designed to break down the molecule into less harmful components.
By adhering to these detailed procedures, you contribute to a safe research environment and ensure the responsible management of novel chemical compounds.
References
- ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants - Sunstream Global. (2025, March 11). Sunstream Global.
- Safe Disposal of 2-(2-Aminobenzoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. Benchchem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Chemical Safety.
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - ResearchGate. (2026, January 8).
- ECHA's New Report Highlights Environmental Risks of Aromatic Brominated Flame Retardants | Foresight®. (2024, December 19). Foresight®.
- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). European Chemicals Agency.
- OSHA Hazard Communication Standards: Safer Labs Through Smarter Practices - YouTube. (2024, December 24). YouTube.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide - Benchchem. Benchchem.
- Safe Storage of Hazardous Materials: Best Practices for a Safer Lab - YouTube. (2024, December 26). YouTube.
- 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem. PubChem.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. MDPI.
- Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. (2013, December 16).
- SAFETY DATA SHEET - Fisher Scientific. (2012, May 1). Fisher Scientific.
- Halogenated Aromatic Compounds - ResearchGate. (2025, July 27).
- Biological Activity of Naturally Derived Naphthyridines - PMC - NIH.
- SAFETY DATA SHEET - Fisher Scientific. (2012, November 23). Fisher Scientific.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Benzoic acid AGR - Labbox. Labbox.
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024, August 30). YouTube.
- Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
- Storm, Flood Debris, and Disaster Areas - Illinois Environmental Protection Agency. Illinois Environmental Protection Agency.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. (2025, August 6).
- United States Environmental Protection Agency - Wikipedia. Wikipedia.
- Find Community Recycling Centres and Household Chemical CleanOut events | EPA. (2023, October 6). NSW Environmental Protection Authority.
- 1910 | Occupational Safety and Health Administration.
- DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” | Resource Management Associates - YouTube. (2025, November 18). YouTube.
- Lab Safety Services - Assessment & Compliance - TRC Companies. TRC Companies.
- 1910.1030 - Bloodborne pathogens. | Occupational Safety and Health Administration.
- Safety Data Sheet Benzoic Acid WARNING. (2018, August 21). Science Company.
- 8-BROMO-1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet. (2025, July 19). ChemicalBook.
- Safety Data Sheet: Benzoic acid - Carl ROTH. Carl ROTH.
Sources
- 1. sunstreamglobal.com [sunstreamglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. useforesight.io [useforesight.io]
- 4. All news - ECHA [echa.europa.eu]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. labbox.es [labbox.es]
- 12. chemos.de [chemos.de]
- 13. carlroth.com [carlroth.com]
- 14. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. fishersci.com [fishersci.com]
- 20. Storm, Flood Debris, and Disaster Areas [epa.illinois.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. United States Environmental Protection Agency - Wikipedia [en.wikipedia.org]
- 23. 1910 | Occupational Safety and Health Administration [osha.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. trccompanies.com [trccompanies.com]
- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 27. researchgate.net [researchgate.net]
Personal Protective Equipment (PPE) & Handling Guide: 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
Part 1: Executive Safety Summary (Immediate Action)
Compound Classification: Novel Chemical Entity (NCE) / Potent Intermediate Default Occupational Exposure Band (OEB): Band 3/4 (Assume High Potency)
This guide defines the safety architecture for handling 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid . As a specific Safety Data Sheet (SDS) containing full toxicological data is likely unavailable for this research intermediate, this protocol applies the Precautionary Principle . We derive the risk profile from its structural moieties: the naphthyridine core (common in kinase inhibitors and bioactive scaffolds) and the benzoic acid tail (irritant/corrosive potential).
Core PPE Requirements (The "Golden Rule")
| Protection Zone | Minimum Requirement | Enhanced Requirement (Solution/High Mass) |
| Respiratory | Fume Hood (Primary) | N95 or P100 Respirator (if hood unavailable) |
| Ocular | Chemical Splash Goggles | Face Shield + Goggles (if splash risk exists) |
| Dermal (Hand) | Double Nitrile Gloves | 0.11mm (inner) + 0.14mm (outer) |
| Dermal (Body) | Lab Coat (Buttoned) | Tyvek® Sleeves or Disposable Apron |
Part 2: Hazard Identification & Risk Logic[1][2]
To ensure scientific integrity, we must understand why we select specific PPE. We do not rely on generic checklists; we rely on Structure-Activity Relationships (SAR).
Structural Hazard Analysis
-
Naphthyridine Core (1,7-isomer): Nitrogen-containing heterocycles are "privileged structures" in drug discovery, frequently designed to interact with biological targets (e.g., DNA intercalation, enzyme inhibition). Risk: Assume high biological activity and potential genotoxicity.
-
Benzoic Acid Moiety: Organic acids are known skin and eye irritants (GHS Category 2/2A). In solid form, the dust is highly irritating to the respiratory tract. Risk: Acute irritation and potential corneal damage.
-
Bromine Substituent: Halogenation often increases lipophilicity, facilitating skin absorption. Risk: Systemic uptake via dermal contact.
The "Dust vs. Solvation" Paradox
-
Solid Phase: The primary risk is inhalation of dust during weighing. The particle size of recrystallized organic acids often allows them to become airborne easily.
-
Liquid Phase: Once dissolved (e.g., in DMSO or DMF), the risk shifts to rapid dermal absorption . DMSO acts as a vehicle, carrying the toxic payload through nitrile gloves faster than the neat solid.
Part 3: Engineering Controls & PPE Matrix
Trustworthiness Check: PPE is the last line of defense. The primary barrier must be the Engineering Control.
Engineering Control Standards
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: Powder Containment Balance Enclosure (if weighing outside a hood).
-
Prohibited: Do not handle open powder on an open benchtop.
Comprehensive PPE Selection Matrix
| Task | Hazard Mode | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Weighing Solid (<10 mg) | Static Dust | Nitrile (Single layer, 4-5 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat | Fume Hood (Sash at 18") |
| Weighing Solid (>100 mg) | Airborne Dust | Nitrile (Double gloved) | Chemical Goggles (Seal to face) | Lab Coat + Tyvek Sleeves | Fume Hood (Sash lowered) |
| Solubilization (DMSO/DMF) | Permeation | Laminate/Barrier Gloves (or Double Nitrile changed every 15 mins) | Chemical Goggles | Lab Coat + Chemical Apron | Fume Hood |
| Spill Cleanup (Solid) | High Exposure | Double Nitrile | Chemical Goggles | Tyvek Suit | P100 Half-Mask |
Part 4: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing Procedure
Rationale: Static electricity often causes organic powders to "jump" during spatula transfer.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the weighing boat.
-
Donning: Put on inner nitrile gloves (blue) and outer nitrile gloves (purple/white). This "color contrast" allows you to see tears immediately.
-
Transfer: Open the vial only inside the hood. Use a disposable antistatic spatula.
-
Decontamination: Before removing the weighing boat from the balance, wipe the exterior of the boat with a Kimwipe dampened with methanol.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Protocol B: Solubilization & Transfer
Rationale: 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is likely sparingly soluble in water but soluble in DMSO. DMSO permeates nitrile in <10 minutes.
-
Solvent Choice: If using DMSO, assume the "breakthrough time" for standard nitrile gloves is zero .
-
Technique: Use the "One-Hand Clean" rule. Keep one hand (usually the left) clean to operate the sash/pipette aid, and the other hand (dirty) to hold the vial.
-
Spill Defense: Perform all mixing over a secondary containment tray (plastic) lined with absorbent pads.
-
Disposal: Any pipette tip that touched the solution must be treated as "Sharps/Hazardous" immediately.
Part 5: Mandatory Visualization (Workflow)
The following diagram illustrates the "Safe Handling Loop"—a self-validating workflow to prevent cross-contamination.
Figure 1: The Safe Handling Loop ensures that if a glove breach occurs (dashed red line), the user returns to the donning phase immediately, preventing contamination spread.
Part 6: Emergency Response & Disposal
Accidental Exposure
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The benzoic acid moiety can cause pH-induced damage.
-
Skin Contact:
-
Solid: Brush off gently, then wash with soap and water.
-
Solution (DMSO):Do not use ethanol (this enhances absorption). Wash with copious amounts of water for 15 minutes.
-
-
Inhalation: Move to fresh air immediately.
Waste Disposal[4]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (due to the acidic nature of the benzoic acid group).
-
Labeling: Clearly label as "Contains Halogenated Naphthyridine - Potent."
Part 7: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.
-
[Link]
-
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
-
[Link]
-
-
PubChem. Compound Summary: 1,7-Naphthyridine Derivatives (General Structure-Activity Data).
-
[Link]
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
